Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH
Description
Properties
IUPAC Name |
(2S)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N2O13/c1-16(35)33-27-29(46-19(4)38)28(45-18(3)37)26(15-42-17(2)36)47-31(27)43-14-25(30(39)40)34-32(41)44-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,35)(H,34,41)(H,39,40)/t25-,26+,27+,28+,29+,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORICVOOXZDVFIP-ILRBKQRBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Fmoc-L-Ser(GlcNAc) Building Block
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of O-GlcNAcylated peptides. It provides an in-depth exploration of the Fmoc-L-Ser(GlcNAc) building block, a critical reagent for investigating the profound biological roles of O-GlcNAc modifications.
The Significance of O-GlcNAcylation: A Pivotal Post-Translational Modification
In the landscape of cellular regulation, post-translational modifications (PTMs) of proteins represent a critical layer of control, dictating protein function, localization, and stability. Among these, O-linked β-N-acetylglucosaminylation (O-GlcNAcylation) has emerged as a uniquely dynamic and essential modification. Occurring on serine and threonine residues of nuclear and cytoplasmic proteins, O-GlcNAcylation is analogous to phosphorylation in its regulatory scope, influencing a vast array of cellular processes including transcription, signal transduction, and cell cycle progression.
The study of site-specific glycosylation is paramount to unraveling its functional consequences. Chemical synthesis of glycopeptides, using precisely engineered building blocks, provides homogeneous materials that are inaccessible through biological expression systems. The Fmoc-L-Ser(GlcNAc) building block is a cornerstone of this strategy, enabling the site-specific incorporation of O-GlcNAc into synthetic peptides via Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][2][3]
Molecular Architecture and Protective Group Strategy
The Fmoc-L-Ser(GlcNAc) building block is a sophisticated construct designed for seamless integration into the Fmoc-SPPS workflow.[2][4] Its structure consists of three key components:
-
L-Serine Backbone: The amino acid core that will be integrated into the growing peptide chain.
-
N-α-Fmoc Group: A temporary, base-labile protecting group on the α-amine. This group is stable to the acidic conditions often used for side-chain deprotection but is readily cleaved by a mild base, typically piperidine, allowing for sequential peptide chain elongation.[3][5]
-
O-linked GlcNAc Moiety: The N-acetylglucosamine sugar is linked via a β-O-glycosidic bond to the serine side-chain hydroxyl group. The hydroxyl groups of the sugar are themselves protected, most commonly with acetyl (Ac) groups, to prevent side reactions during peptide synthesis.[4]
The full chemical name for the commonly used variant is N-α-(9-Fluorenylmethyloxycarbonyl)-O-β-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-L-serine.
Caption: Molecular components of the Fmoc-L-Ser(GlcNAc) building block.
Physicochemical Properties
A thorough understanding of the building block's properties is essential for its effective use. The data presented below is for the commonly used tri-O-acetylated version.
| Property | Value | Source |
| Chemical Formula | C₃₂H₃₆N₂O₁₃ | |
| Molecular Weight | 656.63 g/mol | |
| Appearance | White to off-white powder | |
| Purity (HPLC) | ≥95% | |
| Storage Temperature | -20°C | |
| Solubility | Soluble in DMF, DCM | [6][7] |
Expert Insight: While soluble in standard SPPS solvents like Dimethylformamide (DMF), glycosylated amino acids can exhibit slower dissolution rates than their non-glycosylated counterparts. It is crucial to ensure complete dissolution before the coupling step to avoid issues with reagent stoichiometry and incomplete reactions. Sonication for a brief period can aid dissolution.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-L-Ser(GlcNAc) is in the chemical synthesis of O-GlcNAcylated peptides. The Fmoc-SPPS strategy is the most widely used method due to its milder reaction conditions compared to the older Boc-based chemistry.[8]
The SPPS Cycle: A Step-by-Step Workflow
The incorporation of the glyco-amino acid follows the standard SPPS cycle. The workflow is an iterative process of deprotection, activation, and coupling.[5][9]
Caption: SPPS cycle for incorporating the Fmoc-L-Ser(GlcNAc) building block.
Detailed Experimental Protocol
This protocol provides a generalized procedure for manual SPPS. Reagent equivalents and reaction times may need optimization based on the specific peptide sequence and scale.
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
Fmoc-L-Ser((Ac)₃-β-D-GlcNAc)-OH
-
Standard Fmoc-protected amino acids
-
Coupling Reagents: HCTU (or HBTU/HATU), N,N'-Diisopropylethylamine (DIEA)
-
Deprotection Solution: 20% (v/v) Piperidine in DMF
-
Solvents: HPLC-grade DMF, Dichloromethane (DCM)
-
Washing Solvents: Methanol (MeOH), DCM
-
Cleavage Cocktail (e.g., Reagent K): 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Capping Solution (Optional): 5% Acetic Anhydride, 5% DIEA in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Initial Fmoc Deprotection: If starting with an Fmoc-protected resin, remove the Fmoc group by treating with 20% piperidine/DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling (Standard): Couple standard amino acids by pre-activating 4 equivalents of the Fmoc-amino acid with 3.9 equivalents of HCTU and 8 equivalents of DIEA in DMF for 2-5 minutes, then adding to the resin and coupling for 1-2 hours.
-
Glyco-Amino Acid Coupling:
-
Rationale: Glycosylated amino acids are bulky and sterically hindered, often requiring longer coupling times and/or more potent activation methods. Double coupling is frequently a prudent choice to ensure high efficiency.
-
Dissolve 2.0 equivalents of Fmoc-L-Ser((Ac)₃-β-D-GlcNAc)-OH, 1.95 equivalents of HCTU, and 4.0 equivalents of DIEA in a minimal volume of DMF.
-
Allow the solution to pre-activate for 5 minutes.
-
Add the activated solution to the deprotected resin-bound peptide.
-
Allow the coupling reaction to proceed for 4-6 hours at room temperature.
-
Verification: Perform a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), perform a second coupling.
-
-
Washing: After each coupling or deprotection step, wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts.
-
Capping (Optional but Recommended): After coupling the bulky glyco-amino acid, it is advisable to cap any unreacted free amines to prevent the formation of deletion sequences. Treat the resin with the capping solution for 15 minutes.
-
Iterative Cycles: Repeat steps 3 (or 4) through 6 to complete the peptide sequence.
-
Final Cleavage and Global Deprotection:
-
After final Fmoc deprotection, wash the resin with DMF, followed by DCM and MeOH, and dry under vacuum.
-
Treat the dried resin with the cleavage cocktail (e.g., Reagent K) for 2-3 hours at room temperature.
-
Causality: The strong acid (TFA) cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (e.g., tBu, Trt). Scavengers like TIS and water are critical to quench reactive cations generated during this process, preventing side reactions. The acetyl groups on the GlcNAc moiety are stable to TFA treatment.[10]
-
-
Post-Cleavage Workup:
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Sugar O-Deacetylation:
-
The acetyl groups on the sugar must be removed in a separate step.
-
Dissolve the crude peptide in a solution of catalytic sodium methoxide in methanol (Zemplén deacetylation) or a solution of 0.1 M NaOH in Methanol/Water.[4][10]
-
Monitor the reaction by HPLC/MS. Once complete, neutralize the reaction with an acid (e.g., acetic acid).
-
-
Purification: Purify the final glycopeptide using reverse-phase HPLC (RP-HPLC).
Challenges and Field-Proven Insights
The synthesis of glycopeptides presents unique challenges not typically encountered in standard peptide synthesis.[1]
-
Steric Hindrance: The bulky nature of the glycosylated amino acid can lead to slow and inefficient coupling.
-
Mitigation Strategy: Use extended coupling times (4-12 hours), perform double couplings, and utilize potent coupling reagents like HATU or HCTU.[9] Warming the reaction vessel to 40-50°C can also improve efficiency, but must be done cautiously to avoid racemization.
-
-
Aggregation: Glycopeptide sequences, particularly those with multiple glycosylation sites, can be prone to aggregation on the solid support, hindering reagent access.
-
Mitigation Strategy: Incorporating pseudoproline dipeptides or using specialized resins (e.g., PEG-based resins) can disrupt secondary structures and improve solvation.
-
-
Base-Sensitivity of the Glycosidic Bond: The O-glycosidic bond can be susceptible to cleavage under strongly basic conditions. While generally stable to piperidine used for Fmoc removal, prolonged exposure or the use of stronger bases like DBU should be approached with caution, especially if the adjacent amino acid is a proline.[11]
-
Deprotection of Sugar Moieties: The final deprotection of the sugar's hydroxyl groups requires an additional step after TFA cleavage.
-
Expert Insight: The Zemplén deacetylation is highly efficient but must be carefully monitored to avoid peptide degradation.[10] An alternative strategy involves using more acid-labile protecting groups on the sugar (e.g., silyl ethers), which can be removed concurrently with the final TFA cleavage, simplifying the workflow.[12]
-
Conclusion
The Fmoc-L-Ser(GlcNAc) building block is an indispensable tool for the chemical biology and drug discovery communities. It provides a robust and reliable means to synthesize O-GlcNAcylated peptides, enabling detailed investigations into the structure-function relationships governed by this critical post-translational modification. While challenges such as steric hindrance and complex deprotection schemes exist, a rational approach to synthesis design, informed by the principles outlined in this guide, will empower researchers to successfully access these vital molecular probes.
References
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link] (Note: This is a representative academic source for SPPS protocols; the direct link is a placeholder for similar authoritative lab guides).
-
Broussard, T. C., et al. (2013). Synthesis of glycopeptides and glycopeptide conjugates. Frontiers in Immunology, 4, 449. Retrieved from [Link]
-
Yan, B., Li, W., & Hackenberger, C. P. R. (2021). A silyl ether-protected building block for O-GlcNAcylated peptide synthesis to enable one-pot acidic deprotection. Organic & Biomolecular Chemistry, 19(37), 8014-8017. Retrieved from [Link]
-
Anaspec. (n.d.). Fmoc-Ser(ß-D-GlcNAc(Ac)3)-OH. Retrieved from [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2011). From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions. Accounts of Chemical Research, 44(9), 666–676. (Note: Representative of the field, specific URL for general context). Retrieved from [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. (Note: Foundational paper in the field). Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Pourceau, G., Meyer, A., Vasseur, J. J., & Morvan, F. (2019). Acetyl group for proper protection of β-sugar-amino acids used in SPPS. RSC Advances, 9(4), 1957-1961. Retrieved from [Link]
Sources
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- 2. Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH CAS 160067-63-0 — GlycoFineChem [glycofinechem.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. Fmoc-Ser(ß-D-GlcNAc(Ac)3)-OH - 100 mg [anaspec.com]
- 5. biosynth.com [biosynth.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chempep.com [chempep.com]
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- 9. chem.uci.edu [chem.uci.edu]
- 10. Acetyl group for proper protection of β-sugar-amino acids used in SPPS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. A silyl ether-protected building block for O-GlcNAcylated peptide synthesis to enable one-pot acidic deprotection - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Pivotal Role of Acetyl Protecting Groups on N-Acetylglucosamine (GlcNAc): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Acetylglucosamine (GlcNAc) and the Imperative of Protecting Groups
N-Acetylglucosamine (GlcNAc) stands as a cornerstone of glycobiology, being a fundamental component of numerous vital glycoconjugates, including glycoproteins and glycolipids.[1] These complex biomolecules are integral to a vast array of biological processes. The intricate and polyfunctional nature of GlcNAc, with its multiple hydroxyl groups and an amino group, presents a significant challenge in synthetic carbohydrate chemistry. To achieve regioselective and stereoselective synthesis of complex glycans, the strategic use of protecting groups is not merely a convenience but a necessity. Among the arsenal of protecting groups available to a synthetic chemist, the acetyl group holds a position of particular importance in GlcNAc chemistry.
This in-depth technical guide provides a comprehensive exploration of the multifaceted roles of acetyl protecting groups on the GlcNAc scaffold. We will delve into the mechanistic underpinnings of how these seemingly simple groups dictate reaction outcomes, influence molecular conformation, and ultimately, how their strategic manipulation is pivotal in the synthesis of biologically relevant glycoconjugates.
Section 1: The Chemical and Stereochemical Influence of Acetyl Groups on GlcNAc
The introduction of acetyl groups onto the hydroxyl and amino functionalities of GlcNAc profoundly alters its chemical reactivity and stereochemical behavior. This influence is primarily twofold: steric hindrance and electronic effects.
Steric and Electronic Effects
The bulky nature of acetyl groups can sterically hinder the approach of reagents to adjacent functional groups, thereby allowing for regioselective reactions at less hindered positions. Electronically, the acetyl group is electron-withdrawing, which deactivates the oxygen atoms of the hydroxyl groups, making them less nucleophilic. This deactivation is crucial in preventing unwanted side reactions during glycosylation.
Neighboring Group Participation: The Key to Stereocontrol
One of the most critical roles of the N-acetyl group at the C-2 position of GlcNAc is its ability to act as a participating group in glycosylation reactions. This phenomenon, known as neighboring group participation, is a cornerstone of stereoselective glycoside synthesis.
During the activation of a GlcNAc donor, the N-acetyl group can attack the anomeric center to form a bicyclic oxazolinium ion intermediate.[2][3] This intermediate effectively shields one face of the molecule, forcing the incoming glycosyl acceptor to attack from the opposite face. This mechanism results in the exclusive or predominant formation of the 1,2-trans-glycosidic linkage (a β-linkage in the case of GlcNAc).
Caption: Neighboring group participation of the N-acetyl group in GlcNAc glycosylation.
The "Remote Protecting Group Effect"
Recent studies have highlighted the "remote protecting group effect," where the electronic nature of protecting groups at positions distant from the anomeric center can significantly influence the reactivity of the glycosyl donor.[1] For instance, the presence of an electron-donating group at the C-4 or C-6 position can enhance the reactivity of the GlcNAc donor by stabilizing the developing positive charge at the anomeric center during the formation of the oxocarbenium ion intermediate.[1] Conversely, electron-withdrawing groups like acetyl at these positions can decrease reactivity.[1]
Section 2: Strategic Application of Acetyl Protection in GlcNAc Synthesis
The judicious use of acetyl protecting groups is paramount in the multi-step synthesis of complex GlcNAc-containing oligosaccharides. This involves strategic protection and deprotection schemes to unmask specific hydroxyl groups for subsequent glycosylation reactions.
Per-O-Acetylation: A Common Starting Point
A frequent initial step in GlcNAc chemistry is the per-O-acetylation of all free hydroxyl groups. This renders the monosaccharide soluble in organic solvents and deactivates the hydroxyls, allowing for selective manipulation of the anomeric center.
Regioselective Deprotection: Unmasking the Desired Reactivity
The ability to selectively remove a single acetyl group in the presence of others is a powerful tool. A variety of methods have been developed for regioselective deacetylation, often exploiting the differential reactivity of primary versus secondary hydroxyl groups or employing enzymatic approaches.[4] For example, selective anomeric deacetylation is a crucial step in preparing glycosyl donors from per-acetylated sugars.[5]
Table 1: Common Reagents for Acetylation and Deacetylation
| Reaction | Reagent | Typical Conditions | Selectivity |
| Acetylation | Acetic anhydride, Pyridine | Room temperature | Generally non-selective |
| Acetylation | Acetyl chloride, Base | 0°C to room temperature | Generally non-selective |
| Deacetylation | Hydrazine hydrate in THF | 5–30°C | Regioselective 2-O-deacetylation |
| Deacetylation | Sodium methoxide in Methanol | 0°C to room temperature | General de-O-acetylation |
| Deacetylation | Ammonia in Methanol | Room temperature | General de-O-acetylation |
Experimental Protocol: Regioselective 2-O-Deacetylation of a Per-O-Acetylated Glucoside
The following protocol, adapted from the work of Li and Wang (2004), describes an efficient method for the regioselective deprotection of the 2-O-acetyl group.[6]
Materials:
-
Per-O-acetylated glucoside
-
85% Hydrazine hydrate
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the per-O-acetylated glucoside in THF.
-
Cool the solution to the desired temperature (e.g., 5°C, room temperature, or 30°C).
-
Add 85% hydrazine hydrate dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 2-O-deacetylated product.
Caption: Workflow for regioselective 2-O-deacetylation of a per-O-acetylated glucoside.
Section 3: The Biological Implications of O-GlcNAcylation
Beyond their role as synthetic tools, acetyl groups are integral to the biological function of GlcNAc. The post-translational modification of intracellular proteins with a single O-linked N-acetylglucosamine (O-GlcNAc) is a dynamic and reversible process that plays a crucial regulatory role in a multitude of cellular processes.[7][8][9]
O-GlcNAcylation: A Key Regulator of Cellular Processes
O-GlcNAcylation is involved in:
-
Signaling: It can modulate signaling pathways, sometimes in a reciprocal relationship with phosphorylation.[8][10]
-
Transcription and Epigenetics: O-GlcNAc modification of transcription factors and histones influences gene expression.[11]
-
Protein Stability and Localization: The addition of O-GlcNAc can alter a protein's stability and its subcellular localization.[9][10]
-
Metabolism: O-GlcNAcylation acts as a nutrient sensor, linking cellular metabolic status to protein function.[10]
Dysregulation of O-GlcNAc cycling has been implicated in a range of diseases, including diabetes, cancer, and neurodegenerative disorders.[7][9]
Crosstalk with Other Post-Translational Modifications
A fascinating aspect of O-GlcNAcylation is its interplay with other post-translational modifications, particularly phosphorylation and acetylation.[7][8] The addition or removal of O-GlcNAc can influence whether a protein is phosphorylated or acetylated at nearby sites, adding another layer of complexity to cellular regulation.
Conclusion
The acetyl group, while seemingly simple, plays a profoundly important and multifaceted role in the chemistry and biology of N-acetylglucosamine. In the realm of synthetic chemistry, acetyl protecting groups are indispensable tools for controlling reactivity and stereoselectivity, with the neighboring group participation of the N-acetyl group being a classic example of their power. The strategic application of protection and deprotection schemes enables the construction of complex, biologically relevant glycans. In the biological context, the N-acetyl group of O-GlcNAc is a key regulatory modification that influences a vast array of cellular processes. A thorough understanding of the roles of acetyl groups on GlcNAc is therefore essential for researchers, scientists, and drug development professionals working in the fields of glycobiology, medicinal chemistry, and cellular biology.
References
-
A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group. National Center for Biotechnology Information. [Link]
-
Role of O-linked N-acetylglucosamine protein modification in cellular (patho)physiology. Physiology.org. [Link]
-
O-GlcNAc. Wikipedia. [Link]
-
(PDF) Insights into O-Linked N-Acetylglucosamine (O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates. ResearchGate. [Link]
-
N-Acetylglucosamine. Wikipedia. [Link]
-
Protecting Group-Free Synthesis of Glycosides. ScholarWorks@UMassAmherst. [Link]
-
Interplay of Protecting Groups and Side Chain Conformation in Glycopyranosides. Modulation of the Influence of Remote Substituents on Glycosylation?. ACS Publications. [Link]
-
The O-GlcNAc Modification. National Center for Biotechnology Information. [Link]
-
Regioselective Deacetylation in Nucleosides and Derivatives. National Center for Biotechnology Information. [Link]
-
Protecting-group- and microwave-free synthesis of β-glycosyl esters and aryl β-glycosides of N-acetyl-d-glucosamine. ResearchGate. [Link]
-
Advances in chemical probing of protein O-GlcNAc glycosylation: structural role and molecular mechanisms. Royal Society of Chemistry. [Link]
-
Acetyl Protection. Organic Chemistry Portal. [Link]
-
Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates. Frontiers. [Link]
-
Selective Anomeric Deacetylation of Per-Acetylated Carbohydrates Using (i-Pr)3Sn(OEt) and Synthesis of New Derivatives. Canadian Center of Science and Education. [Link]
-
Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. National Center for Biotechnology Information. [Link]
-
The post-translational modification O-GlcNAc is a sensor and regulator of metabolism. The Royal Society. [Link]
-
Selection of protecting groups and synthesis of a β-1,4-GlcNAc-β-1,4-GlcN unit. ResearchGate. [Link]
-
An Efficient and Regioselective Deprotection Method for Acetylated Glycosides. LookChem. [Link]
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- 1. A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Frontiers | Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates [frontiersin.org]
- 4. Regioselective Deacetylation in Nucleosides and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccsenet.org [ccsenet.org]
- 6. An Efficient and Regioselective Deprotection Method for Acetylated Glycosides - Lookchem [lookchem.com]
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- 9. researchgate.net [researchgate.net]
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- 11. The O-GlcNAc Modification - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Researcher's Guide to Acetyl Group Removal from Glycopeptides
Introduction: The Significance of Deacetylation in Glycopeptide Analysis
In the intricate world of glycobiology and proteomics, the analysis of glycopeptides—peptides bearing covalently attached glycan structures—is paramount to understanding protein function, disease pathology, and for the development of novel therapeutics. Acetyl groups, present as N-acetyl moieties on amino sugars like N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc), or as O-acetyl esters on hydroxyl groups of various monosaccharides (e.g., sialic acids), are common features of glycopeptides. While integral to their biological function, these acetyl groups can complicate structural analysis. Their removal, or deacetylation, is often a critical step to facilitate mass spectrometric sequencing, release glycans for further analysis, or to prepare glycopeptides for subsequent enzymatic or chemical modifications.
However, the process of deacetylation is not trivial. The choice of method must be carefully considered to avoid unwanted side reactions that can compromise the integrity of both the peptide backbone and the delicate glycan structures. This guide provides an in-depth exploration of the primary chemical and enzymatic methods for removing acetyl groups from glycopeptides, detailing the underlying principles, providing validated protocols, and discussing the critical parameters that ensure selective and efficient deacetylation while preserving the sample's integrity.
Section 1: Chemical Deacetylation Strategies
Chemical methods offer robust and often complete deacetylation but frequently require harsh conditions that necessitate careful optimization to prevent degradation. The primary distinction lies in the lability of the target acetyl group: O-acetyl esters are significantly more labile to basic conditions than the more stable N-acetyl amides.
Selective Removal of O-Acetyl Groups via Mild Alkaline Hydrolysis
O-acetyl groups, commonly found on the side chains of sialic acids, are susceptible to cleavage by mild base-catalyzed hydrolysis or transesterification. The method of choice must be gentle enough to preserve the far more stable N-acetyl groups and, critically, avoid the beta-elimination of O-linked glycans attached to serine and threonine residues.
The Zemplén deacetylation is the gold standard for removing O-acetyl groups from carbohydrates under mild, catalytic basic conditions.[1][2] The reaction is a transesterification process where a catalytic amount of sodium methoxide in methanol acts as the base.[2] The methoxide ion (CH₃O⁻) is a potent nucleophile that attacks the carbonyl carbon of the O-acetyl ester. This forms a tetrahedral intermediate which then collapses, transferring the acetyl group to the methanol solvent to form methyl acetate and regenerating the hydroxyl group on the sugar. Because the reaction is catalytic and proceeds at room temperature, it is highly selective for the more labile ester linkages over amide linkages and minimizes the risk of side reactions like beta-elimination.[1]
Caption: Mechanism of Zemplén De-O-acetylation.
This protocol is adapted from standard procedures for carbohydrate deacetylation.[1]
-
Sample Preparation: Dissolve the lyophilized O-acetylated glycopeptide in dry methanol (MeOH) to a final concentration of 1-5 mg/mL under an inert atmosphere (e.g., Argon or Nitrogen).
-
Initiation of Reaction: Cool the solution in an ice bath (0°C). Add a catalytic amount of freshly prepared 0.1 M sodium methoxide (NaOMe) in methanol. A typical starting point is 0.05-0.1 equivalents relative to the estimated number of acetyl groups.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by thin-layer chromatography (TLC) or by taking small aliquots for mass spectrometry analysis until the starting material is consumed (typically 1-4 hours).
-
Quenching: Once the reaction is complete, neutralize the mixture by adding a weak acid, such as Amberlite IR120 (H⁺) resin, until the pH of the solution becomes neutral (check with pH paper).
-
Work-up: Filter the resin and wash it with methanol. Combine the filtrate and washings.
-
Purification: Remove the solvent under reduced pressure. The resulting deacetylated glycopeptide can be purified from methyl acetate and other small molecules by size-exclusion chromatography or reversed-phase HPLC.
Removal of N-Acetyl Groups
N-acetyl groups are significantly more stable than their O-acetyl counterparts due to the amide linkage. Their removal requires more forceful conditions, which increases the risk of deleterious side reactions.
Hydrazinolysis, using anhydrous hydrazine (H₂NNH₂) or hydrazine hydrate, is a classical method for cleaving amide bonds, including the N-acetyl groups of GlcNAc and GalNAc.
Causality and Mechanism: Hydrazine is a strong nucleophile that attacks the amide carbonyl carbon. The reaction proceeds through a nucleophilic acyl substitution mechanism, ultimately releasing the free amine on the sugar and forming acetylhydrazide. The high temperatures often required (e.g., 100°C) can lead to partial degradation of the peptide backbone and the glycan itself.[3] While effective for complete N-deacetylation, the harshness of the conditions means that significant loss of sample can occur.[4] Studies on glycosaminoglycans have shown that hydrazinolysis can be performed under conditions that leave sulfate esters intact, but some depolymerization is still observed.[5]
Caption: Mechanism of Hydrazinolysis for N-Deacetylation.
Caution: Anhydrous hydrazine is highly toxic and explosive. Handle with extreme care in a certified fume hood.
-
Sample Preparation: Lyophilize the glycopeptide sample to ensure it is completely dry.
-
Reaction Setup: In a specialized reaction vial, add the dry glycopeptide and anhydrous hydrazine. A typical ratio is 1 mg of glycopeptide to 0.5-1.0 mL of hydrazine.
-
Incubation: Seal the vial under an inert atmosphere and heat at 100°C for 4-10 hours.
-
Removal of Hydrazine: After cooling, carefully remove the excess hydrazine by repeated evaporation under high vacuum with co-evaporation from toluene.
-
Re-N-acetylation (Optional but Recommended): Since hydrazinolysis removes all acetyl groups (N- and O-), a re-acetylation step is often performed to restore the native N-acetyl groups if only O-acetyl removal was ultimately desired, or to introduce a labeled acetyl group. This is typically done using acetic anhydride in a saturated sodium bicarbonate solution.
-
Purification: The resulting product must be extensively purified by chromatography.
Hydroxylaminolysis has emerged as a gentler alternative to hydrazinolysis for N-deacetylation, particularly for sensitive biopolymers like hyaluronic acid.[3] This method uses hydroxylamine (NH₂OH) and has been shown to cause significantly less degradation of the polymer backbone compared to hydrazine or strong alkali like NaOH.[3]
This protocol is based on methods developed for glycosaminoglycans.[3]
-
Reaction Solution: Prepare a solution of hydroxylamine or a salt thereof (e.g., hydroxylamine hydrochloride) in an appropriate solvent. The pH may need to be adjusted depending on the starting salt.
-
Reaction: Add the glycopeptide to the hydroxylamine solution.
-
Incubation: Heat the reaction at a controlled temperature, typically below 100°C (e.g., 70-90°C), for a period ranging from 2 to 200 hours, depending on the desired degree of deacetylation.[3] The reaction progress should be monitored.
-
Recovery: After the desired reaction time, the deacetylated glycopeptide is recovered, which may involve neutralization, precipitation, and/or chromatographic purification.
Section 2: Enzymatic Deacetylation: The Specificity Advantage
Enzymatic methods offer unparalleled specificity, allowing for the removal of acetyl groups from specific locations under mild, physiological conditions (typically neutral pH and 37°C). This minimizes the risk of side reactions that plague chemical methods.
Specific De-O-acetylation of Sialic Acids
Sialic acids are often O-acetylated at the C7, C8, or C9 positions. Sialate-O-acetylesterases are enzymes that can specifically remove these ester groups. A well-characterized example is the rat liver esterase, which selectively cleaves 9-O-acetyl groups.[6][7] The enzyme acts by first removing the 9-O-acetyl ester. Any 7- or 8-O-acetyl esters then undergo spontaneous, base-catalyzed migration to the more stable 9-position, where they are subsequently cleaved by the enzyme.[6]
-
Enzyme and Buffer: Obtain a purified sialate-9-O-acetylesterase. The reaction is typically performed in a neutral pH buffer, such as phosphate-buffered saline (PBS), pH 7.0-7.5.[6]
-
Reaction: Dissolve the glycopeptide in the reaction buffer. Add the esterase at an appropriate enzyme-to-substrate ratio (e.g., 1:100 to 1:20 by weight).
-
Incubation: Incubate the mixture at 37°C for 2-18 hours.
-
Termination and Analysis: The reaction can be stopped by heat inactivation (e.g., 95°C for 5 minutes) or by adding a denaturant. The deacetylated glycopeptide can then be analyzed directly by mass spectrometry or purified by HPLC.
Enzymatic De-N-acetylation
A variety of deacetylases exist that can hydrolyze the amide bond of N-acetylated sugars. These enzymes often exhibit high substrate specificity.
-
Chitin Deacetylases (CDAs): These enzymes catalyze the hydrolysis of the acetamido group in GlcNAc residues of chitin and chitooligosaccharides.[4] Their application to glycopeptides is an area of active research, offering a potentially mild method for de-N-acetylation.
-
Peptidoglycan Deacetylases: These enzymes are involved in bacterial cell wall metabolism and specifically target N-acetylglucosamine residues within the peptidoglycan structure.
-
Lysine Deacetylases (KDACs): These enzymes, also known as histone deacetylases (HDACs), are not glycan-specific but target acetylated lysine residues within the peptide backbone itself.[8] They are crucial tools for studying protein acetylation but are not used for removing acetyl groups from sugars.
Section 3: Navigating the Landscape of Side Reactions
The primary challenge in glycopeptide deacetylation is mitigating unwanted side reactions. A thorough understanding of these potential pitfalls is essential for selecting the appropriate method and interpreting results.
Beta-Elimination of O-Linked Glycans
This is the most significant side reaction when using basic conditions to remove acetyl groups from O-glycopeptides (glycans linked to Ser or Thr).[9] Strong bases, and even the milder conditions of Zemplén deacetylation if not carefully controlled, can abstract the proton from the α-carbon of the glycosylated serine or threonine residue.[10] This leads to a β-elimination reaction that cleaves the glycosidic bond, releasing the glycan and converting the amino acid residue to dehydroalanine (from Ser) or dehydroaminobutyric acid (from Thr).[11] This reaction is often irreversible and results in the complete loss of site-specific glycosylation information.
Caption: Mechanism of β-Elimination of O-Linked Glycans.
Aspartimide Formation
In glycopeptides containing an aspartic acid (Asp) residue, particularly sequences like Asp-Gly or Asp-Ser, basic conditions can promote the formation of a cyclic aspartimide intermediate. This occurs when the backbone amide nitrogen following the Asp residue attacks the side-chain carbonyl group. This cyclic imide can then hydrolyze to reopen the ring, but this can occur on either side of the imide, resulting in a mixture of the native α-aspartyl peptide and the unnatural β-aspartyl (iso-aspartyl) peptide. This side reaction is a significant concern during Fmoc-based solid-phase peptide synthesis and can be exacerbated by basic deacetylation steps.[12][13]
Peptide Bond Cleavage and Racemization
Harsh conditions, including concentrated base or acid and high temperatures, can lead to the non-specific hydrolysis of peptide bonds, fragmenting the glycopeptide. Additionally, strong bases can promote the racemization of chiral amino acid centers, altering the stereochemistry of the peptide.
Section 4: Method Selection and Data Summary
The optimal deacetylation strategy depends entirely on the specific goals of the experiment and the nature of the glycopeptide.
Decision-Making Workflow
Caption: Decision workflow for selecting a deacetylation method.
Table 1: Comparison of Deacetylation Methods
| Method | Target Group | Key Reagents | Conditions | Advantages | Disadvantages & Key Side Reactions |
| Zemplén Deacetylation | O-Acetyl | Catalytic NaOMe in MeOH | Room Temp, 1-4 h | Highly selective for esters, mild, high yield | Potential for β-elimination if not controlled; requires anhydrous solvent for best results. |
| Sialate-O-Acetylesterase | O-Acetyl (Sialic Acid) | Specific Esterase | pH ~7.0-7.5, 37°C, 2-18 h | Extremely specific, mild physiological conditions, no side reactions on peptide/other glycans. | Limited to specific linkages (e.g., 9-O-Ac); enzyme availability and cost. |
| Hydroxylaminolysis | N-Acetyl | NH₂OH | 70-90°C, 2-200 h | Milder than hydrazine, less backbone degradation.[3] | Slower reaction times; potential for side reactions still exists. |
| Hydrazinolysis | N-Acetyl (and O-Acetyl) | Anhydrous Hydrazine | 100°C, 4-10 h | Effective for complete de-N-acetylation. | Extremely harsh; causes significant peptide/glycan degradation[3]; highly toxic reagent. |
| Chitin Deacetylase | N-Acetyl (GlcNAc) | Specific Deacetylase | pH ~8.0, 35-40°C | Highly specific, mild physiological conditions. | Substrate specificity can be narrow; enzyme availability and cost. |
Conclusion
The removal of acetyl groups from glycopeptides is a powerful tool in the arsenal of the glycobiologist and proteomics researcher. As demonstrated, there is no one-size-fits-all solution. A successful deacetylation strategy is born from a clear understanding of the experimental goal, a deep appreciation for the chemical lability of the target and off-target functional groups, and a careful consideration of the potential for unwanted side reactions. Chemical methods like the Zemplén deacetylation provide broad utility for de-O-acetylation, while milder approaches like hydroxylaminolysis are showing promise for de-N-acetylation. The continued discovery and characterization of specific deacetylases will undoubtedly push the field towards cleaner, more precise modifications. By carefully weighing the advantages and disadvantages outlined in this guide, researchers can confidently select and execute the optimal deacetylation protocol, unlocking deeper insights into the complex world of glycoproteins.
References
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De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI. (2021, October 6). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Bendiak, B., & Cumming, D. A. (1985). Hydrazinolysis-N-reacetylation of glycopeptides and glycoproteins. Model studies using 2-acetamido-1-N-(L-aspart-4-oyl)-2-deoxy-beta-D-glucopyranosylamine. Carbohydrate Research, 144(1), 1–12. [Link]
- Higa, H. H., Diaz, S., & Varki, A. (1989). O-acetylation and de-O-acetylation of sialic acids. Purification, characterization, and properties of a glycosylated rat liver esterase specific for 9-O-acetylated sialic acids. The Journal of biological chemistry, 264(32), 19427–19434.
- Higa, H. H., Diaz, S., & Varki, A. (1989). O-Acetylation and De-O-acetylation of Sialic Acids. Purification, Characterization, and Properties of a Glycosylated Rat Liver Esterase Specific for 9-O-acetylated Sialic Acids. Journal of Biological Chemistry, 264(32), 19427-19434.
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Yoshimura, Y., et al. (2020). A new strategy for the chemoenzymatic synthesis of glycopeptides by De-O-acetylation with an esterase and glycosylations with glycosyltransferases. Carbohydrate Research, 492, 108023. [Link]
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β-Elimination Side Reactions - ResearchGate. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Lysine deacetylase substrate selectivity: a dynamic ionic interaction specific to KDAC8 - NIH. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
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Selective N‐Deacetylation and Functionalization of Aminosugars - ResearchGate. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Varamini, P., et al. (2021). Synthesis and In Vitro Characterization of Glycopeptide Drug Candidates Related to PACAP1–23. Pharmaceuticals, 14(8), 803. [Link]
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O-Acetylation and De-O-acetylation of Sialic Acids - Department of Cellular & Molecular Medicine. (n.d.). University of California, San Diego. Retrieved January 23, 2026, from [Link]
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Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence - NIH. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
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Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - Radboud Repository. (n.d.). Radboud University. Retrieved January 23, 2026, from [Link]
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Zemplén Transesterification: A Name Reaction Having Been Misleading Us for 90 Years. (2025, August 6). ChemRxiv. Retrieved January 23, 2026, from [Link]
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The structure of a glycopeptide isolated from the yeast cell wall - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Shaklee, P. N., & Conrad, H. E. (1984). Hydrazinolysis of heparin and other glycosaminoglycans. The Biochemical journal, 217(1), 187–197. [Link]
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Current Methods for the Characterization of O-Glycans | Journal of Proteome Research. (2020, September 5). ACS Publications. Retrieved January 23, 2026, from [Link]
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Kinetics of Aspartimide Formation and Hydrolysis in Lasso Peptide Lihuanodin - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
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De-sialylation of glycopeptides by acid treatment: enhancing sialic acid removal without reducing the identification - PubMed. (2022, August 4). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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LCMS-188 Glycopeptide analysis in Peptide Mapping workflow - Bruker. (n.d.). Bruker. Retrieved January 23, 2026, from [Link]
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Purification and Characterization of Chitin Deacetylase from Colletotrichum lindemuthianum. (2025, August 6). ResearchGate. Retrieved January 23, 2026, from [Link]
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Lysine deacetylase substrate selectivity: a dynamic ionic interaction specific to KDAC8 - NIH. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
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Zemplén deacetylation - Chemistry Online. (2023, March 28). Chemistry Online. Retrieved January 23, 2026, from [Link]
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Chemistry N-DEACETYLATION OF SOME AROMATIC AMIDES - YSU Journals. (n.d.). Yerevan State University. Retrieved January 23, 2026, from [Link]
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ChemInform Abstract: Aspartimide Formation in Peptide Chemistry: Occurrence, Prevention Strategies and the Role of N-Hydroxylamines | Request PDF - ResearchGate. (2025, August 7). ResearchGate. Retrieved January 23, 2026, from [Link]
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Chitin Deacetylases: Properties and Applications - PMC - PubMed Central - NIH. (2010, January 14). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Anomalous Zemplén deacylation reactions of 2-O-acyl-3-O-alkyl or -3-O-glycosyl derivatives of D-galactose and D-glucose: synthesis of O-alpha-D-mannopyranosyl-(1----4) - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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O-Acetylation and De-O-acetylation of Sialic Acids - Department of Cellular & Molecular Medicine. (n.d.). University of California, San Diego. Retrieved January 23, 2026, from [Link]
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Nanopore Identification of N-Acetylation by Hydroxylamine Deacetylation (NINAHD) | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Flow chart of the sequence analysis of a glycoprotein. The purified... - ResearchGate. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Effect of NaOH concentration at deacetylation step on the characteristics of chitosan. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Expression and Molecular Modification of Chitin Deacetylase from Streptomyces bacillaris - PMC - NIH. (2022, December 23). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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HPLC Analysis of N- and O-linked Glycans from Glycoproteins Released by Alkaline β-Elimination | Request PDF - ResearchGate. (2025, August 6). ResearchGate. Retrieved January 23, 2026, from [Link]
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Automated Immunoprecipitation Workflow for Comprehensive Acetylome Analysis - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (n.d.). Wiley Online Library. Retrieved January 23, 2026, from [Link]
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Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles in the Zbiral Oxidative Deamination of N-Acetyl Neuraminic Acid. Isolation and Characterization of Novel Mono- and Disubstitution Products - NIH. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
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New Insights Into Wall Polysaccharide O-Acetylation - Frontiers. (n.d.). Frontiers. Retrieved January 23, 2026, from [Link]
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Reaction of different amides with hydrazine hydrate.[a,b] - ResearchGate. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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9-O-Acetylation of sialic acids is catalysed by CASD1 via a covalent acetyl-enzyme intermediate - PMC - NIH. (2015, July 14). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Automated Synthesizer Protocols for Glycosylated Amino Acids: A Detailed Guide for Researchers
Introduction: The Critical Role of Glycosylation in Modern Drug Development
Protein glycosylation, the enzymatic attachment of carbohydrate chains (glycans) to a protein backbone, is one of the most complex and abundant post-translational modifications. This process plays a pivotal role in a vast array of biological functions, including protein folding, cell-cell recognition, and immune responses. Consequently, glycoproteins and glycopeptides have emerged as a significant class of therapeutics, with examples ranging from monoclonal antibodies to glycopeptide antibiotics like vancomycin.[1][2][3][4] The precise structure of the glycan component can profoundly influence the efficacy, stability, and pharmacokinetic profile of these drugs.[3]
The chemical synthesis of glycopeptides with well-defined structures is therefore essential for advancing our understanding of their biological functions and for the development of novel therapeutics.[3] Automated solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides, and its adaptation for the synthesis of glycopeptides offers a powerful tool for researchers. This guide provides a comprehensive overview and detailed protocols for the automated synthesis of glycosylated amino acids, empowering scientists and drug development professionals to confidently produce these complex biomolecules.
Core Principles of Automated Glycopeptide Synthesis
Automated glycopeptide synthesis is predominantly performed using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[5] The use of the Fmoc protecting group for the α-amino group of the amino acids is crucial as it can be removed under mild basic conditions, which are generally compatible with the acid-sensitive glycosidic bonds of the glycan moieties.[6]
The most common and effective strategy for incorporating glycosylated amino acids is the "building block" approach. In this method, pre-synthesized Fmoc-protected amino acids, with the desired glycan already attached to the side chain (e.g., on asparagine for N-linked glycans or serine/threonine for O-linked glycans), are used directly in the automated synthesizer.[7]
The overall workflow of automated glycopeptide synthesis can be visualized as a cyclical process:
Caption: Automated Solid-Phase Glycopeptide Synthesis Workflow.
Essential Materials and Reagents
Glycosylated Amino Acid Building Blocks
A wide variety of Fmoc-protected glycosylated amino acids are commercially available, simplifying the synthesis process. Below is a table of commonly used building blocks.
| Building Block | Type | Common Protecting Groups on Glycan |
| Fmoc-Asn(Ac₃-β-D-GlcNAc)-OH | N-linked | Acetyl (Ac) |
| Fmoc-Asn(Ac₄-β-D-Man)-OH | N-linked | Acetyl (Ac) |
| Fmoc-Ser(Ac₃-α-D-GalNAc)-OH | O-linked | Acetyl (Ac) |
| Fmoc-Thr(Ac₃-α-D-GalNAc)-OH | O-linked | Acetyl (Ac) |
| Fmoc-Ser(Ac₄-β-D-Glc)-OH | O-linked | Acetyl (Ac) |
Note: The choice of protecting groups on the glycan is critical to prevent side reactions during synthesis and cleavage.
Reagents and Solvents
| Reagent/Solvent | Purpose | Recommended Grade |
| N,N-Dimethylformamide (DMF) | Main solvent | Peptide synthesis grade |
| Piperidine | Fmoc deprotection | Reagent grade |
| Dichloromethane (DCM) | Resin swelling and washing | ACS grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Coupling agent | Peptide synthesis grade |
| Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) | Coupling additive | Peptide synthesis grade |
| HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Coupling agent | Peptide synthesis grade |
| Trifluoroacetic acid (TFA) | Cleavage and deprotection | Reagent grade |
| Triisopropylsilane (TIS) | Scavenger in cleavage cocktail | Reagent grade |
| Water | Scavenger in cleavage cocktail | HPLC grade |
| Acetonitrile (ACN) | HPLC mobile phase | HPLC grade |
Detailed Protocols for Automated Glycopeptide Synthesis
These protocols are designed for a microwave-assisted automated peptide synthesizer, such as the CEM Liberty Blue™, but can be adapted for other automated synthesizers.
Protocol 1: Preparation of Reagents
1.1 Deprotection Solution (20% Piperidine in DMF):
-
In a fume hood, carefully measure 200 mL of piperidine.
-
Add the piperidine to 800 mL of peptide synthesis grade DMF in a clean, dry bottle.
-
Mix thoroughly. This solution is stable for several weeks when stored at room temperature in a tightly sealed container.
1.2 Coupling Agent Solution (0.5 M HCTU in DMF):
-
Weigh 10.39 g of HCTU.
-
Dissolve the HCTU in 50 mL of peptide synthesis grade DMF.
-
This solution should be prepared fresh daily for optimal performance.
1.3 Amino Acid Solutions (0.2 M in DMF):
-
Calculate the required amount of each Fmoc-amino acid (both glycosylated and non-glycosylated) for a 0.2 M solution.
-
Dissolve each amino acid in the appropriate volume of DMF. Ensure complete dissolution, gentle warming may be required for some amino acids.
Protocol 2: Automated Synthesizer Setup and Programming (Example: CEM Liberty Blue™)
This protocol outlines the synthesis of a model O-linked glycopeptide.
-
Resin Loading:
-
Place 0.1 mmol of Rink Amide resin in the reaction vessel.
-
Swell the resin in DMF for 30 minutes.[8]
-
-
Method Programming:
-
Deprotection:
-
Reagent: 20% Piperidine in DMF
-
Microwave Power: 45 W
-
Temperature: 75°C
-
Time: 3 minutes
-
-
Washing (Post-Deprotection):
-
Solvent: DMF
-
Volume: 4 x 7 mL
-
-
Coupling (Standard Amino Acids):
-
Reagents: 0.2 M Fmoc-AA-OH (5 eq), 0.5 M HCTU (5 eq), 2 M DIPEA (10 eq)
-
Microwave Power: 40 W
-
Temperature: 90°C
-
Time: 5 minutes
-
-
Coupling (Glycosylated Amino Acids):
-
Reagents: 0.2 M Fmoc-Glyco-AA-OH (1.5-2 eq), 0.5 M HCTU (1.5-2 eq), 2 M DIPEA (3-4 eq)
-
Microwave Power: 0 W (to avoid potential degradation of the glycan)
-
Temperature: 50°C
-
Time: 10-20 minutes (double coupling may be necessary)
-
-
Washing (Post-Coupling):
-
Solvent: DMF
-
Volume: 3 x 7 mL
-
-
-
Sequence Entry: Enter the desired peptide sequence, ensuring the correct glycosylated amino acid building block is assigned to the appropriate position.
-
Initiate Synthesis: Start the automated synthesis program.
Caption: A single cycle of the automated synthesis process.
Protocol 3: Cleavage and Deprotection
3.1 Cleavage Cocktail Preparation (Reagent K, modified):
-
In a fume hood, prepare a fresh solution of:
-
Trifluoroacetic acid (TFA): 95%
-
Triisopropylsilane (TIS): 2.5%
-
Water: 2.5%
-
-
For peptides containing arginine (Arg(Pbf)) and/or tryptophan (Trp(Boc)), a common cleavage cocktail is TFA/TIS/H₂O/EDT (94:1:2.5:2.5).[9]
3.2 Cleavage Procedure:
-
Transfer the resin-bound glycopeptide to a cleavage vessel.
-
Add the cleavage cocktail (approximately 10 mL per 0.1 mmol of resin).
-
Stir or shake the mixture at room temperature for 2-3 hours.[10]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates.
-
Precipitate the crude glycopeptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the glycopeptide.
-
Decant the ether and dry the peptide pellet under a stream of nitrogen.
Protocol 4: Purification by Reverse-Phase HPLC (RP-HPLC)
-
Sample Preparation: Dissolve the crude glycopeptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
HPLC System:
-
Column: C18 column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes. The optimal gradient will depend on the hydrophobicity of the glycopeptide.
-
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Analysis of Fractions: Analyze the collected fractions by LC-MS to confirm the identity and purity of the glycopeptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Protocol 5: Analysis and Characterization by Mass Spectrometry
-
LC-MS Analysis:
-
Inject a small aliquot of the purified glycopeptide into an LC-MS system.
-
Confirm the molecular weight of the glycopeptide. The observed mass should correspond to the theoretical mass.
-
-
Tandem MS (MS/MS) Analysis:
-
Fragment the parent ion of the glycopeptide to confirm the peptide sequence and the identity of the attached glycan.
-
Characteristic oxonium ions (e.g., m/z 204.08 for HexNAc, m/z 366.14 for HexHexNAc) in the MS/MS spectrum are indicative of the glycan moiety.[11]
-
Troubleshooting Common Issues in Automated Glycopeptide Synthesis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete coupling of the glycosylated amino acid. | - Double couple the glycosylated amino acid.[12]- Increase the coupling time for the glycosylated amino acid.- Use a lower microwave power or no microwave during the coupling of the glycosylated amino acid. |
| - Aggregation of the growing peptide chain. | - Use a more polar solvent system (e.g., NMP instead of DMF).[12]- Incorporate pseudoproline dipeptides at strategic positions. | |
| Side Reactions | - Aspartimide formation at Asp-Gly or Asp-Ser sequences. | - Use a slower, room temperature coupling for these sequences. |
| - Racemization of amino acids. | - Use Oxyma Pure as an additive to suppress racemization. | |
| - Oxidation of Met or Cys residues. | - Use a cleavage cocktail containing scavengers like EDT. | |
| Poor Purity | - Incomplete deprotection of Fmoc group. | - Extend the deprotection time or use a fresh deprotection solution. |
| - Deletion sequences. | - Optimize coupling conditions (time, temperature, equivalents of reagents). |
Conclusion and Future Perspectives
The automated synthesis of glycosylated amino acids has become an indispensable tool in glycobiology and drug discovery. The protocols outlined in this guide provide a robust framework for the successful synthesis of a wide range of glycopeptides. As synthesizer technology and chemical methodologies continue to advance, we can anticipate even more efficient and versatile approaches to constructing these complex and vital biomolecules, further accelerating the development of novel glycopeptide-based therapeutics.
References
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Wikipedia. (n.d.). Glycopeptide antibiotic. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
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- Medzihradszky, K. F., & Chalkley, R. J. (2012). Automated glycopeptide analysis—review of current state and future directions. Analytical and bioanalytical chemistry, 403(8), 2215–2226.
- CEM Corporation. (n.d.). Automated Microwave-Enhanced Synthesis of Glycopeptides with O-Linked Glycans.
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- Unknown. (n.d.).
- Yarlagadda, V., Sarkar, A., & Samaddar, S. (2018). Developments in Glycopeptide Antibiotics. ACS infectious diseases, 4(7), 715–735.
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Drugs.com. (2023, April 12). List of Glycopeptide Antibiotics + Uses, Types & Side Effects. Retrieved from [Link]
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- MAC-MOD Analytical. (n.d.). High Efficiency LC-MS Analysis of O-GlcNAc Modified Synthetic Peptides.
- El-Faham, A., & Albericio, F. (2011). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Organic & biomolecular chemistry, 9(21), 7434–7440.
- CEM Corporation. (n.d.). Automated Microwave-Enhanced Synthesis of Glycopeptides with O-Linked Glycans.
- CEM Corporation. (n.d.). Cleavage Cocktail Selection.
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Taylor & Francis. (n.d.). Glycopeptide antibiotics – Knowledge and References. Retrieved from [Link]
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- Beijing Novofans Biotechnology Co., Ltd. (n.d.).
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Biotage. (2023, February 7). What do you do when your peptide synthesis fails?. Retrieved from [Link]
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Bionano. (n.d.). Troubleshooting Guides. Retrieved from [Link]
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RxList. (2021, October 22). Glycopeptides: Drug Class, Uses, Side Effects, Drug Names. Retrieved from [Link]
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Rapid Novor. (2025, September 17). Glycan Analysis Service via LC-MS. Retrieved from [Link]
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Application Notes and Protocols for the HPLC Purification of O-GlcNAcylated Peptides
Introduction: The Challenge and Importance of O-GlcNAc Peptide Purification
O-linked β-N-acetylglucosaminylation (O-GlcNAcylation) is a dynamic and ubiquitous post-translational modification (PTM) where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1] This modification is crucial for regulating a vast array of cellular processes, including signal transduction, gene expression, and protein stability.[1][2] Unlike complex glycosylation, O-GlcNAcylation is reversible, with O-GlcNAc transferase (OGT) adding the sugar and O-GlcNAcase (OGA) removing it, creating a dynamic interplay that rivals phosphorylation in its regulatory scope.[3]
Despite its significance, the analysis of O-GlcNAcylated proteins and peptides presents considerable analytical challenges. The modification is often present at substoichiometric levels, meaning only a small fraction of a given protein may be modified at any time.[4] Furthermore, O-GlcNAcylated peptides are often suppressed by their more abundant unmodified counterparts in analytical systems.[4][5] Therefore, robust enrichment and high-resolution purification are not just beneficial, but essential for successful identification and characterization.[6][7]
This guide provides a detailed overview and actionable protocols for the purification of O-GlcNAcylated peptides using High-Performance Liquid Chromatography (HPLC). We will explore the critical upstream enrichment strategies and then delve into two orthogonal HPLC methods—Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—that are central to isolating these modified species for subsequent analysis, typically by mass spectrometry (MS).
Part 1: Foundational Enrichment Strategies
Direct HPLC analysis of a complex protein digest for O-GlcNAc peptides is often futile due to their low abundance.[2] An enrichment step is a mandatory prerequisite. The choice of enrichment strategy depends on the sample type, available resources, and the specific research question.
Workflow for O-GlcNAc Peptide Analysis
The overall process involves several key stages, from initial sample preparation to final analysis. Each step is critical for a successful outcome.
Caption: General workflow for O-GlcNAc peptide analysis.
Lectin Affinity Chromatography
Lectins are proteins that bind specifically to carbohydrate structures.[8] Wheat germ agglutinin (WGA) is a well-established lectin for enriching O-GlcNAcylated proteins and peptides.[6] However, WGA can also bind to sialic acid and other terminal GlcNAc structures, necessitating careful experimental design. More specific lectins, such as a recombinant form of Agrocybe aegerita lectin (AANL6), have shown higher affinity and specificity for O-GlcNAc.[1][6]
-
Principle: Immobilized lectin on a solid support (e.g., agarose beads) captures glycopeptides from the digest. After washing away non-binding peptides, the O-GlcNAcylated peptides are eluted using a competitive sugar (e.g., N-acetylglucosamine).
-
Causality: This method is effective because of the specific, albeit sometimes weak, interaction between the lectin and the GlcNAc moiety. The success of Lectin Weak Affinity Chromatography (LWAC) often relies on multiple rounds of enrichment to achieve sufficient purity.[1]
Immunoaffinity Enrichment
This approach utilizes antibodies that specifically recognize the O-GlcNAc modification. The pan-specific antibody CTD110.6 is widely used for this purpose.[6]
-
Principle: Similar to lectin affinity, an O-GlcNAc-specific antibody is immobilized on a support to capture the target peptides. Elution is typically achieved by lowering the pH (e.g., using trifluoroacetic acid) to disrupt the antibody-antigen interaction.[9]
-
Causality: The high specificity of the antibody for the O-GlcNAc moiety provides excellent selectivity. However, the efficiency can be dependent on the peptide sequence context, and different antibodies may capture different subsets of O-GlcNAcylated peptides.[7][9]
Chemoenzymatic and Metabolic Labeling
These powerful methods introduce a unique chemical handle onto the O-GlcNAc moiety, which can then be used for covalent capture.
-
Principle:
-
Metabolic Labeling: Cells are cultured with an azide-modified sugar analog (e.g., Ac4GalNAz), which is incorporated into proteins during O-GlcNAcylation.[2]
-
Enzymatic Labeling: A mutant galactosyltransferase (Gal-T1 Y289L) is used to transfer a galactose analog bearing a ketone or azide group specifically to the O-GlcNAc on isolated proteins or peptides.[6]
-
Capture: The azide or ketone handle is then covalently linked to a solid support functionalized with an alkyne or hydrazide group, respectively, often via a "click chemistry" reaction.[2][3] Elution can be challenging due to the covalent bond but can be achieved through specific cleavage strategies.
-
-
Causality: This approach offers very high specificity and a strong, covalent capture that withstands stringent washing conditions, leading to very pure enriched samples. It allows for the specific targeting of newly synthesized glycoproteins.[2]
Boronic Acid Affinity Chromatography (BAC)
-
Principle: Boronic acids can form reversible covalent bonds with cis-diol groups present in sugar molecules.[10][11] Under alkaline pH conditions, boronic acid functionalized supports will bind to the sugar moiety of glycopeptides. Lowering the pH reverses this bond, allowing for elution.[11]
-
Causality: This method provides broad-spectrum capture of glycoproteins and glycopeptides. While effective, it is not specific to O-GlcNAc and will capture other glycans. Its primary advantage is the robust, covalent nature of the interaction and the simple pH-mediated elution.[12]
Part 2: HPLC Purification Protocols
Once enriched, the O-GlcNAc peptide fraction is still a mixture that requires further separation. HPLC is the method of choice for this purification step, providing the resolution needed to isolate individual glycopeptides.[13]
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates peptides based on their hydrophobicity. It is a cornerstone of peptide analysis and is highly effective for purifying enriched O-GlcNAc peptide samples.[13]
-
Principle of Separation: Peptides bind to a hydrophobic stationary phase (e.g., C18) in a polar, aqueous mobile phase. They are eluted by increasing the concentration of a less polar organic solvent (typically acetonitrile), with more hydrophobic peptides eluting later. The addition of a single O-GlcNAc moiety slightly increases the hydrophilicity of a peptide, causing it to elute slightly earlier than its unmodified counterpart, although this effect can be minimal.[14]
-
Column Selection: A high-quality, end-capped C18 column is recommended.
-
Stationary Phase: C18 silica particles.
-
Particle Size: Sub-2 µm for UHPLC (higher resolution) or 3-5 µm for standard HPLC.
-
Pore Size: 100-300 Å is suitable for peptides.
-
Dimensions: Analytical scale (e.g., 2.1 mm ID x 100-150 mm length).
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) in HPLC-grade water. FA is preferred for MS compatibility.
-
Mobile Phase B (Organic): 0.1% TFA or 0.1% FA in HPLC-grade acetonitrile.
-
Rationale: The ion-pairing agent (TFA or FA) sharpens peaks and improves resolution by forming neutral complexes with charged peptide residues.
-
-
Sample Preparation:
-
Resuspend the enriched, dried peptide sample in a small volume of Mobile Phase A (or a low percentage of Mobile Phase B, e.g., 2-5% B).
-
Centrifuge the sample to pellet any insoluble material before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: Dependent on column ID (e.g., 0.2-0.4 mL/min for a 2.1 mm ID column).
-
Column Temperature: 30-40 °C to improve peak shape and reproducibility.
-
Detection: UV at 214 nm (peptide bond) and 280 nm (aromatic residues).
-
Gradient Elution: A shallow gradient is crucial for resolving complex peptide mixtures.
-
Example Gradient:
-
0-5 min: 2% B (loading and equilibration)
-
5-65 min: 2% to 40% B (peptide elution)
-
65-70 min: 40% to 90% B (column wash)
-
70-75 min: 90% B (hold)
-
75-80 min: 90% to 2% B (return to initial)
-
80-90 min: 2% B (re-equilibration)
-
-
-
-
Fraction Collection: Collect fractions across the chromatogram (e.g., every 30-60 seconds) for subsequent analysis.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent orthogonal technique to RP-HPLC, separating compounds based on their hydrophilicity.[15] Because the primary difference between an O-GlcNAcylated peptide and its unmodified version is the hydrophilic sugar, HILIC provides superior separation for this specific task.[14][16]
-
Principle of Separation: In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of organic solvent. A thin aqueous layer forms on the stationary phase, and polar analytes partition into this layer, increasing their retention. Peptides are eluted by increasing the concentration of the aqueous mobile phase. Glycosylated peptides, being more hydrophilic, are retained more strongly than their non-glycosylated counterparts.[16]
-
Column Selection:
-
Stationary Phase: Amide, poly-hydroxy, or other polar phases (e.g., HALO Penta-HILIC).[17]
-
Particle and Pore Size: Similar to RP-HPLC recommendations.
-
Dimensions: Analytical scale (e.g., 2.1 mm ID x 100-150 mm length).
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% TFA or FA in HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% TFA or FA in 95-100% HPLC-grade acetonitrile.
-
Rationale: A high organic content is required for retention in HILIC. The aqueous component is the "strong" solvent that elutes the peptides.
-
-
Sample Preparation:
-
Resuspend the enriched, dried peptide sample in a high concentration of organic solvent (e.g., 90% acetonitrile, 0.1% TFA) to ensure retention on the column. This is a critical step and opposite to RP-HPLC.
-
-
Chromatographic Conditions:
-
Flow Rate: As per column manufacturer's recommendation (e.g., 0.2-0.4 mL/min for 2.1 mm ID).
-
Column Temperature: 30-40 °C.
-
Detection: UV at 214 nm and 280 nm.
-
Gradient Elution: The gradient runs from high organic to high aqueous.
-
Example Gradient:
-
0-5 min: 95% B (loading and equilibration)
-
5-65 min: 95% to 60% B (peptide elution)
-
65-70 min: 60% to 10% B (column wash)
-
70-75 min: 10% B (hold)
-
75-80 min: 10% to 95% B (return to initial)
-
80-90 min: 95% B (re-equilibration)
-
-
-
-
Fraction Collection: Collect fractions for MS analysis.
Comparison of HPLC Methods
| Feature | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | Separation by hydrophobicity | Separation by hydrophilicity/polarity |
| Stationary Phase | Non-polar (e.g., C18) | Polar (e.g., Amide, Poly-hydroxy) |
| Mobile Phase | High aqueous to high organic | High organic to high aqueous |
| Elution of O-GlcNAc Peptide | Elutes slightly earlier than unmodified peptide | Elutes significantly later than unmodified peptide[14] |
| Resolution | Good for general peptide separation | Superior for separating glycopeptides from non-glycopeptides[15][18] |
| Orthogonality | Highly orthogonal to HILIC, ideal for 2D-LC | Highly orthogonal to RP-HPLC[15] |
Part 3: Post-Purification Validation and Analysis
The ultimate goal of purification is typically identification and site-localization by mass spectrometry.
LC-MS/MS Analysis
Fractions collected from the HPLC purification are injected into a mass spectrometer.
-
Fragmentation Methods:
-
Collision-Induced Dissociation (CID)/Higher-Energy C-trap Dissociation (HCD): These methods often cause the labile O-GlcNAc moiety to be lost from the peptide backbone, making site localization difficult.[19] However, the observation of a neutral loss of 203 Da (the mass of GlcNAc) can be a diagnostic indicator of a glycopeptide.[4]
-
Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation technique that preferentially cleaves the peptide backbone while leaving labile PTMs like O-GlcNAc intact.[4][19] This makes it the gold standard for unambiguously identifying the specific serine or threonine residue that is modified.[19]
-
Self-Validating the Protocol
A robust protocol includes internal controls.
-
Spike-in Standards: Use a synthetic O-GlcNAcylated peptide standard to confirm retention times and recovery during both enrichment and HPLC steps.
-
Negative Control: Process a sample known to have low or no O-GlcNAcylation (e.g., cells treated with an OGT inhibitor) to assess non-specific binding.
-
Orthogonal Confirmation: If a putative O-GlcNAc peptide is identified after RP-HPLC, its retention behavior should be confirmed using HILIC. The shift in retention time should be consistent with the addition of a hydrophilic group.
Conclusion
The purification of O-GlcNAcylated peptides is a multi-step process that demands careful optimization at each stage. The low stoichiometry and inherent analytical challenges of this PTM necessitate a robust enrichment strategy prior to any chromatographic separation. By combining a selective enrichment method (e.g., lectin, antibody, or chemical tagging) with high-resolution HPLC—using either RP-HPLC for its general peptide separation power or HILIC for its superior resolution of glycoforms—researchers can successfully isolate these critical molecules. The subsequent application of advanced mass spectrometry techniques, particularly ETD, will then unlock precise site identification, paving the way for a deeper understanding of the O-GlcNAc regulatory code in health and disease.
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Nardozzi, J. D., et al. (2010). Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry. Journal of Proteome Research, 9(11), 5515-5527. [Link]
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Song, E., et al. (2022). Systematic Evaluation of Affinity Enrichment Methods for O-GlcNAc Proteomics. Journal of Proteome Research, 21(3), 794-804. [Link]
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Yin, R., et al. (2021). Mass Spectrometry for O-GlcNAcylation. Frontiers in Chemistry, 9, 737093. [Link]
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Ma, J., & Hart, G. W. (2017). Analysis of Protein O-GlcNAcylation by Mass Spectrometry. Current Protocols in Protein Science, 88, 12.13.1-12.13.23. [Link]
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Trinidad, J. C., et al. (2012). Global Identification and Characterization of Both O-GlcNAcylation and Phosphorylation at the Murine Synapse. Molecular & Cellular Proteomics, 11(8), 215-229. [Link]
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Chalkley, R. J., et al. (2009). Identification of protein O-GlcNAcylation sites using electron transfer dissociation mass spectrometry on native peptides. Proceedings of the National Academy of Sciences, 106(3), 889-894. [Link]
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Wang, Z., et al. (2019). A Reversible Chemoenzymatic Labeling Strategy for Profiling of Protein O‐Glucosylation. Angewandte Chemie International Edition, 58(41), 14524-14528. [Link]
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Li, Y., et al. (2023). Combining Selective Enrichment and a Boosting Approach to Globally and Site-Specifically Characterize Protein Co-translational O-GlcNAcylation. Analytical Chemistry, 95(8), 4069-4076. [Link]
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Agilent Technologies. (2015). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Agilent Technologies Application Note. [Link]
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Liu, X., et al. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Sensors, 13(10), 13694-13714. [Link]
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Vaskova, V., et al. (2011). Hydrophilic interaction liquid chromatography in the separation of glycopeptides and their isomers. Journal of Chromatography A, 1218(40), 7164-7171. [Link]
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Wang, Z., et al. (2019). HPLC and MS analysis of the capture and release process of O-GlcNAc (3) and O-Glc (5) glycopeptides. ResearchGate. [Link]
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Medzihradszky, K. F., et al. (2017). Comparison of Enrichment Methods for Intact N- and O-Linked Glycopeptides Using Strong Anion Exchange and Hydrophilic Interaction Liquid Chromatography. Analytical Chemistry, 89(21), 11735-11742. [Link]
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Biotime. (n.d.). The development of the boronate affinity chromatography and Biotime's success. Biotime Inc. [Link]
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Ma, J., & Hart, G. W. (2017). Mass Spectrometry for O-GlcNAcylation. Frontiers in Chemistry, 9, 737093. [Link]
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Formolo, T., et al. (2015). High Efficiency LC-MS Analysis of O-GlcNAc Modified Synthetic Peptides. MAC-MOD Analytical Application Note. [Link]
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Pohl, C., & Dolman, S. (2014). HILIC and Its Applications for Biotechnology, Part II. LCGC International, 27(1). [Link]
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Ruhaak, L. R., et al. (2016). Reversed-phase separation methods for glycan analysis. Methods in Molecular Biology, 1434, 13-22. [Link]
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Ma, J., & Hart, G. W. (2017). Analysis of Protein O-GlcNAcylation by Mass Spectrometry. ResearchGate. [Link]
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Liu, Z., et al. (2017). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 50(2), 294-304. [Link]
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Gilar, M., & Jaworska, A. (2021). Recent Advances in Lectin-Based Affinity Sorbents for Protein Glycosylation Studies. Frontiers in Chemistry, 9, 758652. [Link]
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Gilar, M., et al. (2018). Peptide Retention Prediction Using Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(1), 113-122. [Link]
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Trinity Biotech. (n.d.). Boronate Affinity - High Performance Liquid Chromatography (HPLC). Trinity Biotech. [Link]
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Li, Y., et al. (2006). Boronic Acids as Ligands for Affinity Chromatography. Chinese Journal of Chemistry, 24(7), 881-890. [Link]
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Unlocking the O-GlcNAc Code: A Guide to Mass Spectrometry-Based Analysis of O-GlcNAcylated Peptides
An Application Guide for Researchers and Drug Development Professionals
Abstract
O-linked β-N-acetylglucosaminylation (O-GlcNAcylation) is a dynamic and ubiquitous post-translational modification (PTM) crucial for regulating a vast array of cellular processes, from signal transduction to transcription.[1] Unlike complex glycosylation, O-GlcNAcylation involves the attachment of a single sugar moiety, N-acetylglucosamine (GlcNAc), to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins. Its dynamic interplay with phosphorylation and its implications in the pathology of cancer, diabetes, and neurodegenerative diseases have positioned it as a critical area of research and a potential target for therapeutic intervention.[2] However, analyzing this modification presents significant technical challenges due to its low abundance, labile nature, and substoichiometric levels. Mass spectrometry (MS) has become the definitive tool for the site-specific identification and quantification of O-GlcNAcylation.[3] This guide provides an in-depth overview of the current state-of-the-art MS-based methodologies, offering field-proven insights and detailed protocols for researchers aiming to navigate the complexities of the O-GlcNAcome.
The Analytical Challenge: Why O-GlcNAc is a Difficult Target
The successful mass spectrometric analysis of O-GlcNAcylated peptides hinges on overcoming several intrinsic challenges:
-
Low Stoichiometry: For any given protein, only a small fraction may be O-GlcNAcylated at a specific time, making detection difficult against a background of abundant unmodified peptides.
-
Low Abundance: O-GlcNAcylated proteins are often expressed at low levels, further compounding the detection challenge.[1]
-
Labile Glycosidic Bond: The bond linking the GlcNAc sugar to the peptide backbone is highly fragile. During analysis by conventional collision-induced dissociation (CID), this bond breaks preferentially, leading to the loss of the modification and, critically, the information about its precise location on the peptide.[4][5]
-
Suppressed Ionization: The presence of the sugar moiety can sometimes suppress the ionization efficiency of the peptide, further reducing its signal in the mass spectrometer.
To overcome these hurdles, a robust workflow must incorporate an effective enrichment strategy for the modified peptides prior to MS analysis and utilize a fragmentation method that preserves the labile modification.[5]
The O-GlcNAc Proteomics Workflow: From Cell to Data
A successful O-GlcNAc proteomics experiment is a multi-stage process. Each step is critical for maximizing the number and quality of identifications. The overall workflow involves protein extraction and digestion, enrichment of O-GlcNAc peptides, separation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), and specialized data analysis.
Sources
- 1. Frontiers | Mass Spectrometry for O-GlcNAcylation [frontiersin.org]
- 2. d-nb.info [d-nb.info]
- 3. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for Enrichment and Assignment of N-Acetylglucosamine Modification Sites - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction time for bulky amino acid coupling in SPPS
< . Technical Support Center: Optimizing Reaction Time for Bulky Amino Acid Coupling in SPPS
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into one of the most common challenges in SPPS: the slow and often incomplete coupling of sterically hindered amino acids. This resource is structured to offer not just solutions, but a deeper understanding of the underlying chemical principles, empowering you to troubleshoot and optimize your syntheses effectively.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of bulky amino acids so much slower than other amino acids?
The primary reason is steric hindrance. Bulky amino acids, such as Valine (Val), Isoleucine (Ile), Threonine (Thr), and Arginine (Arg), have large side chains that physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.[1][2] This steric clash significantly reduces the frequency of successful reactive encounters, thereby slowing down the reaction rate. Furthermore, sequences containing contiguous hydrophobic amino acids are prone to forming secondary structures and aggregating on the resin, which can further limit the accessibility of the reaction sites.[3][4]
Q2: My ninhydrin or TNBS test is showing a false negative after a difficult coupling. What's happening?
In cases of severe peptide aggregation on the resin, the reactive sites can become buried within the aggregated structure, making them inaccessible to the bulky testing reagents like ninhydrin or 2,4,6-trinitrobenzenesulfonic acid (TNBS). This can lead to a misleading negative result, suggesting the coupling is complete when, in fact, there are still unreacted amines. It is crucial to be aware of this possibility, especially when synthesizing peptides known to be "difficult."
Q3: Is "double coupling" always the best solution for bulky amino acids?
While double coupling, the process of repeating the coupling step with fresh reagents, is a common and often effective strategy, it's not a universal panacea.[1][2] Forcing the reaction with extended times or repeated couplings can sometimes lead to unwanted side reactions.[1] It's often more effective to proactively optimize the initial coupling conditions by choosing a more potent activation method, adjusting the solvent system, or increasing the temperature.[5]
Q4: Can I just increase the reaction time indefinitely for a difficult coupling?
Extending the reaction time can improve yields for slow couplings, but there's a point of diminishing returns.[1] The activated amino acid in solution has a finite lifespan and can be hydrolyzed over time.[1] Leaving a reaction for an excessively long period, such as overnight, might not lead to a significant improvement in coupling efficiency and could increase the risk of side reactions.[1]
Troubleshooting Guide: Incomplete Coupling of Bulky Amino Acids
This section provides a systematic approach to diagnosing and resolving incomplete coupling reactions involving sterically hindered residues.
Initial Diagnosis: Is it Steric Hindrance or Aggregation?
The first step is to determine the likely cause of the incomplete coupling.
-
Steric Hindrance: This is most likely the primary issue when coupling a single bulky amino acid, especially after another bulky residue.[1] For example, coupling Valine after Isoleucine is notoriously difficult.
-
Peptide Aggregation: If your peptide sequence contains multiple hydrophobic residues in a row or is known to form secondary structures (e.g., β-sheets), aggregation is a strong possibility.[3] Signs of on-resin aggregation include shrinking of the resin beads and a significant slowdown in both coupling and deprotection steps.
Troubleshooting Workflow
Caption: Effect of pseudoproline dipeptides on peptide aggregation.
Protocol 2: Incorporation of a Pseudoproline Dipeptide
-
In your synthesis program, at the position where you want to incorporate the pseudoproline, select the corresponding dipeptide (e.g., Fmoc-Ala-Ser(ΨPro)-OH).
-
Use a standard coupling protocol, such as activation with HATU or HBTU. A coupling time of 1-2 hours is generally sufficient. 3. After the coupling of the pseudoproline dipeptide, the next amino acid in the sequence is coupled to the N-terminus of the second residue of the dipeptide.
Summary and Key Takeaways
Optimizing the coupling of bulky amino acids is a multifaceted challenge that requires a thoughtful and systematic approach. By understanding the interplay of steric hindrance and peptide aggregation, researchers can move beyond simple "double coupling" and employ a range of more sophisticated and effective strategies.
-
For isolated bulky residues: Focus on enhancing the potency of your coupling reagents and moderately increasing the reaction time or temperature.
-
For sequences prone to aggregation: Prioritize strategies that disrupt secondary structure, such as using NMP or DMSO as solvents, and consider the prophylactic incorporation of pseudoproline dipeptides.
-
Always monitor your reactions: The ninhydrin test, despite its limitations in cases of severe aggregation, remains an invaluable tool for assessing the progress of your couplings.
By implementing these field-proven strategies, you can significantly improve the yield and purity of your "difficult" peptides, saving valuable time and resources in your research and development endeavors.
References
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]
-
Are double couplings in SPPS interesting for purity of short peptides? (2015, February 3). ResearchGate. Retrieved from [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023, January 30). Biotage. Retrieved from [Link]
-
Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. (2013, July 9). National Institutes of Health. Retrieved from [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 4). National Institutes of Health. Retrieved from [Link]
-
Difficult peptides. (n.d.). In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford Academic. Retrieved from [Link]
-
SPPS Reagents Explained: A Complete Guide. (2025, September 24). CEM Corporation. Retrieved from [Link]
-
SYNTHESIS NOTES. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Peptide Coupling Reagents. (2020, June 4). [Video]. YouTube. Retrieved from [Link]
-
SPPS Tips For Success Handout. (n.d.). Mesa Labs. Retrieved from [Link]
-
The role of temperature in Solid Phase Peptide Synthesis (SPPS). (n.d.). CSBio. Retrieved from [Link]
-
Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess? (n.d.). PubMed. Retrieved from [Link]
- Coupling method for peptide synthesis at elevated temperatures. (n.d.). Google Patents.
-
Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. (2025, August 10). ResearchGate. Retrieved from [https://www.researchgate.net/publication/23113941_Solid-Phase_Synthesis_of_Difficult_Peptide_Sequences_at_Elevated_Temperatures_A_Critical_Comparison_of_Microwave_and_Conventional_Heating_Technologies]([Link]_ Temperatures_A_Critical_Comparison_of_Microwave_and_Conventional_Heating_Technologies)
Sources
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Overcome Aggregation in Glycopeptide Synthesis
Welcome to the Technical Support Center dedicated to addressing one of the most persistent challenges in solid-phase peptide synthesis (SPPS): aggregation, with a special focus on its complexities in glycopeptide synthesis. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights and actionable troubleshooting strategies.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding aggregation in glycopeptide synthesis, offering concise answers and directing you to more detailed information within this guide.
Q1: What is aggregation in the context of glycopeptide synthesis?
A: Aggregation refers to the self-association of growing peptide chains on the solid support. This process is primarily driven by the formation of intermolecular hydrogen bonds, leading to the creation of secondary structures like β-sheets.[1] In glycopeptide synthesis, the bulky and often hydrophobic nature of the glycan moieties can further exacerbate this issue.[2] Aggregated chains become less accessible to reagents, resulting in incomplete reactions, such as poor coupling and deprotection, ultimately leading to low yields and difficult purifications.[1]
Q2: How can I identify if aggregation is occurring in my synthesis?
A: Several signs can indicate on-resin aggregation. In batch synthesis, a noticeable shrinking of the resin beads is a common indicator. For continuous flow synthesis, you might observe a flattening and broadening of the Fmoc deprotection signal. Additionally, standard analytical tests like the Kaiser or TNBS tests may become unreliable and give false-negative results in the presence of severe aggregation. Post-synthesis, the presence of deletion sequences (n-1, n-2, etc.) in the mass spectrometry analysis of the crude product is a strong indicator of aggregation-induced incomplete reactions.[3]
Q3: Are there specific sequences that are more prone to aggregation?
A: Yes, while predicting aggregation with certainty is difficult, some sequences are notoriously problematic.[1] Peptides containing stretches of contiguous hydrophobic amino acids such as Alanine, Valine, and Isoleucine are highly susceptible to aggregation. Additionally, amino acids capable of forming intra-chain hydrogen bonds, like Glutamine, Serine, and Threonine, can also contribute to aggregation. The introduction of bulky glycosylated amino acid building blocks can also significantly increase the tendency for aggregation.[2]
Q4: What is the general approach to overcoming aggregation?
A: The core principle is to disrupt the intermolecular hydrogen bonding that leads to aggregation. This can be achieved through several strategies, including:
-
Modifying the peptide backbone: Incorporating "kink-inducing" residues like pseudoprolines or using backbone-protecting groups.[1][4]
-
Optimizing synthesis conditions: Adjusting solvents, temperature, and using microwave irradiation.[1][5]
-
Employing additives: Using chaotropic salts or detergents to disrupt secondary structures.[6]
-
Choosing the right solid support: Utilizing resins with good swelling properties and lower substitution.
II. Troubleshooting Guide: From Diagnosis to Solution
This section provides a more in-depth look at specific issues you might encounter and the corresponding troubleshooting strategies.
Issue 1: Incomplete Coupling and/or Deprotection
Symptoms:
-
Positive Kaiser or TNBS test after coupling.[3]
-
Low yield of the target glycopeptide after cleavage.[3]
-
Significant presence of deletion sequences in the final product's mass spectrum.[3]
-
Shrinking of the resin beads.
Causality: Aggregation physically blocks the reactive sites on the growing peptide chains, preventing efficient access of both the activated amino acid during coupling and the deprotection reagent (e.g., piperidine) during Fmoc removal.
Workflow for Troubleshooting Incomplete Reactions
Sources
- 1. peptide.com [peptide.com]
- 2. Accelerated solid-phase synthesis of glycopeptides containing multiple N -glycosylated sites - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01886A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 5. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 6. researchgate.net [researchgate.net]
Incomplete Fmoc deprotection on glycosylated residues
<_>
Topic: Troubleshooting Incomplete Fmoc Deprotection on Glycosylated Residues
Welcome to the technical support guide for scientists, researchers, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS) of glycopeptides. This resource provides in-depth troubleshooting guidance for one of the most common and frustrating hurdles in this field: the incomplete removal of the Nα-Fmoc (9-fluorenylmethoxycarbonyl) protecting group from glycosylated amino acid residues.
Our goal is to move beyond simple protocol recitation. We will delve into the mechanistic underpinnings of why this problem occurs and provide a logical, field-tested framework for its diagnosis and resolution.
Part 1: Frequently Asked Questions - Understanding the Challenge
This section addresses the fundamental principles governing Fmoc deprotection and the unique challenges posed by glycosylation.
Q1: What is the chemical mechanism of Fmoc deprotection, and why is it usually so efficient?
A1: The Fmoc group is designed for rapid and clean removal under mild basic conditions, which is why it's a cornerstone of modern SPPS. The mechanism is a classic example of a base-catalyzed β-elimination (E1cB) reaction.[1][2]
-
Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton on the β-carbon (C9) of the fluorene ring.[1][3]
-
Elimination: This abstraction forms a stabilized carbanion. The molecule then undergoes elimination, releasing the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).[3]
-
Adduct Formation: The excess piperidine in the reaction mixture immediately traps the DBF, forming a stable adduct. This prevents the DBF from re-reacting with the newly liberated peptide amine, driving the reaction to completion.[1][2]
Under normal circumstances, this reaction is very fast, often completing within minutes.
Q2: Why does the presence of a glycan on an amino acid residue impede Fmoc deprotection?
A2: The introduction of a carbohydrate moiety, particularly on serine (Ser) or threonine (Thr) residues (O-linked glycosylation), creates significant steric hindrance . The bulky, space-filling nature of the glycan acts as a "molecular umbrella," physically blocking the piperidine base from efficiently accessing and abstracting the key proton on the Fmoc group.[4] This steric clash slows down the reaction kinetics dramatically, leading to incomplete deprotection in standard reaction times. The size and complexity of the glycan directly correlate with the severity of this issue.
Q3: Are certain glycosylated residues or peptide sequences more problematic than others?
A3: Yes, absolutely. Several factors can exacerbate the problem:
-
Proximity to the Glycosylation Site: The amino acid immediately preceding the glycosylated residue is often the most difficult to deprotect. The glycan's steric bulk is most pronounced in this position.
-
Resin and Linker Choice: A crowded resin matrix or a bulky linker can contribute to overall steric congestion, making it harder for reagents to penetrate.
-
Peptide Aggregation: As the peptide chain elongates, it can fold back on itself or aggregate with neighboring chains.[2] This is particularly common in hydrophobic sequences. This aggregation can further restrict access to the N-terminus, compounding the steric problem caused by the glycan.
-
Nature of the Glycan: Larger, more complex, or branched glycans will present a greater steric barrier than smaller, single sugar units.
Part 2: Troubleshooting Guide - Diagnosis and Resolution
This section provides a structured approach to identifying and solving incomplete deprotection issues during your synthesis.
Q4: My synthesis is failing. How can I confirm that incomplete Fmoc deprotection is the culprit?
A4: Incomplete Fmoc deprotection leads to deletion sequences—peptides missing one or more amino acids—because the subsequent coupling reaction cannot proceed on the blocked N-terminus.[2][4]
Diagnostic Workflow:
-
Perform a Test Cleavage: After the problematic coupling step, take a small sample of the peptidyl-resin (1-2 mg).
-
Cleave and Analyze: Cleave the peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Analyze by LC-MS: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the crude product.
-
Expected Result: You will see a peak corresponding to the mass of your desired peptide (if any was successfully synthesized) and a major peak corresponding to the mass of the truncated peptide (the sequence up to the point of failure).
-
Confirmation: If the mass difference between the expected product and the major observed product corresponds to the amino acid you were trying to couple, incomplete deprotection of the previous residue is the most likely cause.
-
Q5: I've confirmed incomplete deprotection. What are my immediate options to solve this?
A5: The key is to overcome the kinetic barrier caused by steric hindrance. This can be achieved by modifying the deprotection conditions.
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Q6: Can you provide more detail on using stronger deprotection cocktails? What are the risks?
A6: When extending reaction times is insufficient, modifying the reagent cocktail is the next logical step. The goal is to increase the basicity and/or improve the reaction environment.
Table 1: Comparison of Fmoc Deprotection Cocktails
| Reagent Cocktail | Composition | Recommended Use Case | Potential Risks |
| Standard | 20% Piperidine in DMF | Routine, non-hindered residues. | Ineffective for sterically hindered glycosylated residues. |
| DBU-Modified | 20% Piperidine, 2-5% DBU in DMF/NMP | Highly Recommended. For difficult, sterically hindered residues, especially those adjacent to glycans. | Increased risk of side reactions like aspartimide formation or β-elimination of the glycan if not carefully controlled.[5][6] |
| HOBt-Modified | 20% Piperidine, 0.1M HOBt in DMF | Can help suppress certain side reactions and improve solvation.[7] | Less potent at forcing the deprotection of highly hindered residues compared to DBU. |
Expert Insight: The addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic organic superb-base, is often the most effective solution.[3] Even at low concentrations (2-5%), it significantly accelerates the initial proton abstraction, driving the reaction forward where piperidine alone struggles. Switching the solvent from DMF to NMP can also help disrupt peptide aggregation, further improving reagent access.[2]
CAUTION: With increased base strength comes a higher risk of side reactions. For O-linked Ser/Thr glycopeptides, the primary risk is base-catalyzed β-elimination , where the entire glycan is cleaved from the peptide backbone. Always perform a test cleavage and LC-MS analysis to ensure the integrity of your product after using stronger base conditions.
Part 3: Validated Experimental Protocols
These protocols provide a starting point for both standard and challenging deprotection steps.
Protocol 1: Quantitative Ninhydrin Test (Kaiser Test)
This test is a crucial in-process control to verify the presence of free primary amines after the deprotection step.
Workflow Diagram: Kaiser Test
Caption: Workflow for the qualitative Kaiser test.
Protocol 2: Optimized Fmoc Deprotection for Glycosylated Residues
This protocol should be applied when synthesizing through a known or suspected difficult sequence involving a glycosylated amino acid.
Materials:
-
Peptidyl-resin
-
High-quality, amine-free N-Methyl-2-pyrrolidone (NMP)
-
Piperidine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N,N-Dimethylformamide (DMF) for washing
Procedure:
-
Pre-Wash: Wash the resin thoroughly with DMF (3x) followed by NMP (2x) to ensure good swelling and removal of residual reagents.
-
Prepare Deprotection Cocktail: Prepare a fresh solution of 2% DBU and 20% Piperidine in NMP (v/v/v).
-
First Deprotection: Add the deprotection cocktail to the resin and agitate for 10-15 minutes at room temperature.
-
Drain and Wash: Drain the reaction vessel and wash the resin with NMP (3x).
-
Second Deprotection: Add a fresh aliquot of the deprotection cocktail and agitate for another 10-15 minutes.
-
Final Wash: Drain the vessel and wash the resin extensively to remove all traces of the basic cocktail. A typical wash cycle is: NMP (5x), followed by DMF (3x).
-
Verification (Optional but Recommended): Perform a Kaiser test (Protocol 1) on a small sample of beads to confirm the presence of a free amine before proceeding to the next coupling step.[8]
References
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Fields, G. B. (1997). Methods for Removing the Fmoc Group. In: Methods in Molecular Biology™, vol 73. Humana Press. [Link]
-
de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. [Link]
-
Yang, M., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11849–11858. [Link]
-
Gomara, M. J., & Haro, I. (2019). Green Chemistry - In situ Fmoc removal. Green Chemistry, 21(2), 269-274. [Link]
-
Galeano, C. F. V., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 23(8), 1897. [Link]
-
Moyle, P. M., & Toth, I. (2015). Application of Fmoc-SPPS, thiol-maleimide conjugation and copper(I)-catalyzed alkyne. In: Methods in Molecular Biology, vol 1368. Humana Press. [Link]
-
Galeano, C. F. V., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH. [Link]
-
Larsen, B. D., et al. (1991). Incomplete Fmoc-deprotection in solid phase synthesis. In Peptides 1990. Escom. [Link]
-
Meldal, M., et al. (1993). Susceptibility of glycans to beta-elimination in Fmoc-based O-glycopeptide synthesis. International Journal of Peptide and Protein Research, 41(2), 153-156. [Link]
-
Yang, M., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. PMC - NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Susceptibility of glycans to beta-elimination in Fmoc-based O-glycopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [research-repository.griffith.edu.au]
- 8. pubs.acs.org [pubs.acs.org]
Navigating the Challenge: A Technical Guide to Managing Steric Hindrance from Acetylated GlcNAc in Coupling Reactions
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of chemical coupling reactions involving N-acetylglucosamine (GlcNAc). The presence of acetyl groups, particularly at the C-2 position, introduces significant steric hindrance and electronic effects that can complicate glycosylation and other coupling reactions. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome these challenges and achieve successful synthesis of your target glycoconjugates.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns that arise when working with acetylated GlcNAc donors.
Q1: Why are coupling reactions with acetylated GlcNAc donors often low-yielding?
The primary reason for low yields in direct glycosylation with N-acetylglucosamine donors is the participation of the N-acetyl group at the C-2 position. This group can act as an intramolecular nucleophile, attacking the anomeric center (C-1) to form a stable 1,2-oxazoline intermediate.[1] This side reaction competes with the desired intermolecular coupling, thereby reducing the yield of the target glycoside.[1]
Q2: What is the "oxazoline problem" and how can I detect it?
The "oxazoline problem" refers to the formation of a stable oxazoline by-product instead of the desired glycoside.[1] This occurs when the N-acetyl group attacks the activated anomeric carbon. The oxazoline is often a kinetic product and can be detected by NMR spectroscopy or mass spectrometry of the reaction mixture. Its presence will be indicated by a significant reduction in the consumption of the glycosyl acceptor and the appearance of characteristic signals for the oxazoline ring. In some cases, the oxazoline may be the major or sole product isolated.
Q3: Can I use standard coupling reagents for my acetylated GlcNAc donor?
While standard coupling reagents can be attempted, they often lead to poor results due to the steric hindrance and the competing oxazoline formation.[1][2] More specialized reagents and conditions are typically required. For instance, reagents designed for sterically hindered couplings, such as those based on phosphonium or aminium salts, may offer better performance.[3][4] Examples include HATU, HCTU, and COMU, which generate highly reactive activated esters.[4][5]
Q4: Are there alternatives to chemical coupling for incorporating GlcNAc?
Yes, enzymatic methods using glycosyltransferases can be a powerful alternative.[6] These enzymes are highly specific and can catalyze glycosidic bond formation under mild, physiological conditions, often without the need for protecting groups.[6] This approach can circumvent the challenges of steric hindrance and side reactions encountered in chemical synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered during coupling reactions with acetylated GlcNAc.
| Observed Problem | Probable Cause | Recommended Solutions & Key Considerations |
| Low or no product formation; starting materials recovered. | 1. Insufficient activation of the glycosyl donor. 2. Steric hindrance preventing the acceptor from approaching the anomeric center. | Solution 1: Enhance Donor Reactivity. • Protecting Group Strategy: Introduce an electron-donating protecting group at the 4-O position, such as tert-butyldimethylsilyl (TBDMS).[2] This "arming" effect can increase the reactivity of the donor. • Choice of Leaving Group: Utilize a more reactive leaving group at the anomeric position, such as a trichloroacetimidate. Solution 2: Optimize Reaction Conditions. • Catalyst/Promoter: Use a more potent Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), to facilitate the reaction.[2] • Temperature: Carefully increasing the reaction temperature may overcome the activation energy barrier, but must be balanced against the risk of side product formation. |
| High yield of oxazoline by-product; low yield of desired glycoside. | The N-acetyl group at C-2 is participating in an intramolecular reaction, which is kinetically favored over the intermolecular glycosylation.[1] | Solution 1: Modify the N-acetyl group. • Alternative Protecting Groups: Temporarily replace the N-acetyl group with a non-participating protecting group, such as a 2,2,2-trichloroethoxycarbonyl (Troc) or an azido group. These can be converted back to the N-acetyl group later in the synthesis. Solution 2: Control the Reaction Kinetics. • Low Temperature: Running the reaction at a lower temperature can sometimes favor the desired intermolecular reaction over the intramolecular oxazoline formation. • Choice of Solvent: The polarity and coordinating ability of the solvent can influence the reaction pathway. Experiment with different solvents to find the optimal conditions. |
| Formation of anomeric mixtures (α and β glycosides). | The reaction is not stereoselective, potentially due to the formation of a transient oxocarbenium ion intermediate that can be attacked from either face. | Solution 1: Utilize Neighboring Group Participation. • If the goal is the 1,2-trans product (β-glycoside for GlcNAc), a participating N-acetyl group is actually beneficial as it will direct the stereochemical outcome. The challenge is to favor the intermolecular reaction over oxazoline formation. Solution 2: Employ Stereodirecting Protecting Groups. • Protecting groups at other positions on the sugar ring can influence the stereochemical outcome of the glycosylation.[7][8] |
| Reaction is sluggish and requires long reaction times. | High steric bulk on both the glycosyl donor and the acceptor is slowing down the reaction rate. | Solution 1: Use a More Powerful Coupling Reagent. • For hindered couplings, consider reagents like 2-chloro-1,3-dimethylimidazolidinium tetrafluoroborate (CIB) or diphenyl phosphite.[9][10] Solution 2: Increase Reactant Concentration. • Carefully increasing the concentration of the reactants can sometimes improve the reaction rate, but be mindful of potential solubility issues. |
Visualizing the Challenge: The Chemistry of Steric Hindrance in Acetylated GlcNAc
The following diagram illustrates the key issue in coupling reactions with acetylated GlcNAc: the competition between the desired glycosylation and the formation of the oxazoline by-product.
Caption: Competing pathways in GlcNAc coupling.
Experimental Protocols: Strategies to Mitigate Steric Hindrance
Here we provide a detailed, step-by-step methodology for a glycosylation reaction using an "armed" GlcNAc donor, a strategy proven to enhance reactivity.
Protocol: Glycosylation with a 4-O-TBDMS Armed GlcNAc Donor
This protocol is adapted from a method demonstrating improved yields for β-selective glycosylation.[2]
Objective: To achieve efficient β-glycosylation by using a GlcNAc donor with an electron-donating group at the 4-O position to increase its reactivity.
Materials:
-
GlcNAc donor with a 4-O-TBDMS protecting group
-
Glycosyl acceptor (primary alcohol)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst
-
Anhydrous 1,2-dichloroethane (DCE) as the solvent
-
Molecular sieves (4 Å)
-
Standard work-up and purification reagents (e.g., saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for chromatography)
Procedure:
-
Preparation:
-
Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Activate molecular sieves by heating under vacuum.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask containing activated molecular sieves, add the 4-O-TBDMS protected GlcNAc donor and the glycosyl acceptor under an inert atmosphere.
-
Dissolve the reactants in anhydrous 1,2-dichloroethane.
-
Cool the reaction mixture to the desired starting temperature (e.g., 0 °C or room temperature).
-
-
Initiation of Reaction:
-
Slowly add a catalytic amount of TMSOTf to the stirred reaction mixture. The amount of catalyst may need to be optimized.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
-
Reaction Monitoring and Work-up:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), quench the reaction by adding a few drops of a suitable base (e.g., triethylamine or pyridine).
-
Dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and filter to remove the molecular sieves.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired glycoside.
-
-
Characterization:
-
Confirm the structure and stereochemistry of the purified product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
-
Workflow for Overcoming Steric Hindrance
The following diagram outlines a logical workflow for troubleshooting and optimizing coupling reactions with acetylated GlcNAc.
Caption: A decision-making workflow for GlcNAc coupling.
References
-
A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group. National Center for Biotechnology Information. [Link]
-
Role of O-linked N-acetylglucosamine protein modification in cellular (patho)physiology. American Physiological Society. [Link]
-
Is N-acetyl-d-glucosamine a rigid 4C1 chair?. National Center for Biotechnology Information. [Link]
-
Role of O-linked N-acetylglucosamine (O-GlcNAc) modification of proteins in diabetic cardiovascular complications. National Center for Biotechnology Information. [Link]
-
Why is Direct Glycosylation with N-Acetylglucosamine Donors Such a Poor Reaction and What Can Be Done About It?. ResearchGate. [Link]
-
Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Academia.edu. [Link]
-
Teicoplanin. Wikipedia. [Link]
-
Methods for Enrichment and Assignment of N-Acetylglucosamine Modification Sites. National Center for Biotechnology Information. [Link]
-
Strategies to control therapeutic antibody glycosylation during bioprocessing: Synthesis and separation. National Center for Biotechnology Information. [Link]
-
Interplay of Protecting Groups and Side Chain Conformation in Glycopyranosides. Modulation of the Influence of Remote Substituents on Glycosylation?. ACS Publications. [Link]
-
Recent development of peptide coupling reagents in organic synthesis. Royal Society of Chemistry. [Link]
-
N-Acetylglucosamine: Production and Applications. MDPI. [Link]
-
Determination of Amide cis/trans Isomers in N-Acetyl-d-glucosamine. National Center for Biotechnology Information. [Link]
-
Bisecting GlcNAc Is a General Suppressor of Terminal Modification of N-glycan. ResearchGate. [Link]
-
Synthesis of sterically hindered peptide analogs using diphenyl phosphite as the coupling reagent. PubMed. [Link]
-
Identification of O-linked N-acetylglucosamine (O-GlcNAc)-modified osteoblast proteins by electron transfer dissociation tandem mass spectrometry reveals proteins critical for bone formation. PubMed. [Link]
-
N-acetyl side-chains in saccharides: NMR J-coupling equations sensitive to CH-NH and NH-CO bond conformations in 2-acetamido-2-deoxy-aldohexopyranosyl rings. PubMed. [Link]
-
Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. National Center for Biotechnology Information. [Link]
-
Is N-acetyl-D-glucosamine a rigid 4C1 chair?. PubMed. [Link]
-
N-Acetylglucosamine. Wikipedia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. bachem.com [bachem.com]
- 6. (PDF) Strategies toward protecting group-free glycosylation through selective activation of the anomeric center [academia.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biosynth.com [biosynth.com]
- 10. Synthesis of sterically hindered peptide analogs using diphenyl phosphite as the coupling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist’s Guide to the Comprehensive Characterization of Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH
Introduction: The "Why" Behind Rigorous Characterization
In the intricate world of cellular signaling, post-translational modifications (PTMs) act as molecular switches that regulate protein function. Among these, the O-linked attachment of a single N-acetylglucosamine (O-GlcNAc) to serine or threonine residues is a critical regulator of diverse physiological processes, conceptually analogous to phosphorylation.[1][2] To dissect the functional roles of O-GlcNAcylation, researchers rely on the chemical synthesis of well-defined glycopeptides. The foundational building block for this endeavor is often Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH .
This document moves beyond a simple listing of methods to explain the causality behind our analytical choices, providing a logical framework for achieving a state of self-validating characterization for Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH and similar complex biomolecules.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Architectural Blueprint
NMR spectroscopy is unparalleled in its ability to provide a detailed, atom-by-atom structural map of a molecule in solution. For a compound with multiple chiral centers and distinct chemical moieties like Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH, NMR is the gold standard for confirming its constitution, configuration, and conformation.
The Rationale for a Multi-dimensional NMR Approach
While a simple one-dimensional (1D) ¹H NMR spectrum can confirm the presence of key functional groups, the significant overlap of signals, particularly in the sugar region, necessitates a more sophisticated, multi-dimensional approach. Two-dimensional (2D) experiments like COSY and HSQC are essential to disperse the signals and establish connectivity, providing an unambiguous assignment of nearly every proton and carbon in the molecule.[4][5]
Workflow for NMR Data Acquisition and Analysis
Caption: Workflow for the structural elucidation of Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH by NMR.
Expected ¹H and ¹³C NMR Data
The following tables summarize the expected chemical shifts for Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH, typically recorded in a solvent like DMSO-d6 or CDCl3. These are predictive values based on known shifts for the individual components.
Table 1: Expected ¹H NMR Chemical Shifts (ppm)
| Assignment | Expected δ (ppm) | Multiplicity | Key COSY Correlations |
|---|---|---|---|
| Fmoc Group | |||
| Aromatic CH (8H) | 7.30 - 7.90 | m | - |
| Fmoc CH | 4.25 - 4.45 | t | Fmoc CH₂ |
| Fmoc CH₂ | 4.25 - 4.45 | d | Fmoc CH |
| Serine Moiety | |||
| NH | ~7.5 - 8.5 | d | Ser α-CH |
| α-CH | ~4.3 - 4.6 | m | NH, Ser β-CH₂ |
| β-CH₂ | ~3.8 - 4.2 | m | Ser α-CH, GlcNAc H-1' |
| GlcNAc Moiety | |||
| H-1' (Anomeric) | ~4.6 - 4.9 | d (J ≈ 8-9 Hz) | H-2' |
| H-2' | ~3.8 - 4.1 | m | H-1', H-3' |
| H-3', H-4', H-5' | ~4.9 - 5.3 | m | Adjacent sugar protons |
| H-6'a, H-6'b | ~4.0 - 4.3 | m | H-5' |
| NHAc CH₃ | ~1.8 - 1.9 | s | - |
| OAc CH₃ (x3) | ~1.9 - 2.1 | s | - |
Causality Note: The anomeric proton (H-1') coupling constant (J ≈ 8-9 Hz) is diagnostic for the β-configuration of the glycosidic linkage, a critical quality attribute. A smaller J value would indicate the presence of the undesired α-anomer.
Table 2: Expected ¹³C NMR Chemical Shifts (ppm)
| Assignment | Expected δ (ppm) |
|---|---|
| Fmoc Group | |
| Aromatic C | 120 - 144 |
| Fmoc C=O | ~156 |
| Fmoc CH, CH₂ | 47, 67 |
| Serine Moiety | |
| Ser C=O (acid) | ~171 - 173 |
| Ser α-C | ~55 |
| Ser β-C | ~68 - 70 |
| GlcNAc Moiety | |
| C-1' (Anomeric) | ~100 |
| C-2' | ~53 |
| C-3', C-4', C-5' | ~70 - 73 |
| C-6' | ~62 |
| Acetyl C=O (x4) | 169 - 171 |
| Acetyl CH₃ (x4) | 20 - 23 |
Trustworthiness Note: An HSQC spectrum serves as a self-validating system. It directly correlates the proton signals from Table 1 with their attached carbons in Table 2. Any deviation from the expected correlations would immediately flag a structural inconsistency.[4]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 10-15 mg of Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3) in a 5 mm NMR tube.
-
Spectrometer Setup: Use a spectrometer operating at a frequency of 400 MHz or higher. Tune and match the probe for both ¹H and ¹³C frequencies.
-
1D ¹H Acquisition: Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>30:1 for the smallest peak of interest).
-
1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be additionally run to differentiate between CH, CH₂, and CH₃ signals.[6]
-
2D COSY Acquisition: Acquire a gradient-selected COSY (Correlation Spectroscopy) experiment to establish ¹H-¹H scalar coupling networks.
-
2D ¹H-¹³C HSQC Acquisition: Acquire a gradient-selected HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate protons with their directly attached carbons.
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the 1D ¹H spectrum to confirm proton ratios. Use the COSY and HSQC spectra to walk through the spin systems and assign all resonances, confirming the complete molecular structure.
Part 2: Orthogonal Verification with Mass Spectrometry and HPLC
While NMR provides the definitive structural blueprint, it is less sensitive to trace impurities and gives no direct information on mass. Therefore, we must employ orthogonal techniques—those that measure different physical properties—to build a complete and trustworthy characterization profile. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are indispensable in this regard.[6][7]
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
MS provides a direct and highly accurate measurement of the molecule's mass-to-charge ratio (m/z), serving as the ultimate confirmation of its elemental composition.
-
Expertise & Causality: We choose Electrospray Ionization (ESI) as the ionization source because it is a "soft" technique that minimizes fragmentation, allowing us to observe the intact molecular ion. High-Resolution Mass Spectrometry (HRMS), often using a Time-of-Flight (TOF) or Orbitrap analyzer, is preferred over nominal mass instruments. Its ability to measure mass to within a few parts-per-million (ppm) allows for the unambiguous determination of the molecular formula, effectively ruling out other potential compositions.[8]
Table 3: Expected Mass Spectrometry Data
| Ion Species | Calculated m/z |
|---|---|
| [M+H]⁺ | 657.2290 |
| [M+Na]⁺ | 679.2110 |
| [M-H]⁻ | 655.2145 |
Calculated for C₃₂H₃₆N₂O₁₃
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at ~1 mg/mL. Dilute to a final concentration of 1-10 µg/mL in the initial mobile phase.
-
LC-MS System: Use an HPLC system coupled to an ESI-HRMS instrument.
-
Chromatography: Inject the sample onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Elute with a gradient of water and acetonitrile, both containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
-
MS Acquisition: Acquire data in both positive and negative ion modes over a mass range of m/z 100-1000.
-
Analysis: Extract the mass spectrum from the main chromatographic peak. Compare the observed accurate mass of the molecular ions ([M+H]⁺, [M+Na]⁺, etc.) to the calculated theoretical mass. The mass error should be less than 5 ppm.
High-Performance Liquid Chromatography (HPLC): The Purity Arbiter
HPLC is the workhorse for assessing the purity of the compound and detecting any potential impurities, such as starting materials, by-products from the synthesis, or degradation products.[3]
-
Expertise & Causality: We use Reversed-Phase HPLC (RP-HPLC) as it is well-suited for separating molecules of intermediate polarity. The Fmoc group possesses a strong chromophore, making UV detection highly sensitive and specific.[9] A purity assessment is not complete without challenging the method. A forced degradation study (e.g., exposure to mild acid/base) should be performed to ensure the method is "stability-indicating," meaning it can separate the intact compound from its potential degradants.
Table 4: Typical HPLC Purity Analysis Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, e.g., 4.6 x 150 mm, 3.5 µm | Standard for reversed-phase separation of peptides and derivatives. |
| Mobile Phase A | Water + 0.1% TFA | Trifluoroacetic acid (TFA) acts as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Acetonitrile is the organic modifier for elution. |
| Gradient | 5% to 95% B over 20-30 min | A broad gradient ensures elution of all potential impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 265 nm and 301 nm | Wavelengths characteristic of the Fmoc group. |
| Purity Spec. | ≥95% | A common specification for SPPS building blocks. |
Part 3: A Comparative Guide to Characterization Techniques
No single technique can provide a complete picture. True confidence in the identity and quality of Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH is achieved by integrating the orthogonal data from NMR, MS, and HPLC.
Information Synergy Diagram
Caption: A comparison of the orthogonal information provided by NMR, MS, and HPLC.
Summary Comparison Table
Table 5: Head-to-Head Comparison of Analytical Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry (HRMS) | HPLC-UV |
|---|---|---|---|
| Primary Information | Unambiguous 3D structure, connectivity, stereochemistry | Accurate molecular formula, molecular weight | Purity, impurity profile |
| Strengths | Definitive structural elucidation. | Extremely high sensitivity and mass accuracy. | Robust, quantitative, excellent for purity determination. |
| Weaknesses | Relatively low sensitivity; not ideal for trace impurity detection. | Does not distinguish between structural isomers. | Provides no structural information on the main peak. |
| Causality in Use | Confirms the molecule is what it's supposed to be. | Verifies the elemental composition is correct. | Ensures the sample is clean enough for use. |
| Self-Validation | 2D correlations (COSY, HSQC) must be self-consistent. | Isotopic pattern must match theoretical pattern. | Peak shape and retention time should be consistent. |
Conclusion
The characterization of a complex glycosylated amino acid like Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH is a critical, multi-faceted process that underpins the reliability of subsequent research. A 1D ¹H NMR spectrum alone is insufficient. A trustworthy and verifiable characterization rests on the three pillars of NMR, Mass Spectrometry, and HPLC .
-
NMR provides the architectural blueprint, confirming every bond and the correct stereochemistry.
-
HRMS acts as the gatekeeper, confirming the correct elemental formula.
-
HPLC serves as the final arbiter, guaranteeing the purity required for demanding applications like SPPS.
By leveraging the synergistic and orthogonal nature of these techniques, researchers can proceed with confidence, knowing their foundational building block is structurally sound and pure, thereby ensuring the integrity of their scientific outcomes.
References
- Novabiochem®. (n.d.).
- ScienceOpen. (n.d.).
-
ResearchGate. (n.d.). Serine, threonine glycosylation. [Link]
-
PubMed. (n.d.). Analysis of proteinogenic amino acid and starch labeling by 2D NMR. [Link]
- Fields, G. B. (1993). Methods for Removing the Fmoc Group. Methods in Molecular Biology, 13, 17-28.
-
ResearchGate. (n.d.). One-and two-dimensional NMR analysis demonstrates that sequential O-glycosylation of-linked GalNAc induces transition to a highly stable structure. [Link]
-
GlycoFineChem. (n.d.). Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH CAS 160067-63-0. [Link]
-
NIH. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]
-
ACS Publications. (2021). Methods for Studying Site-Specific O-GlcNAc Modifications: Successes, Limitations, and Important Future Goals. [Link]
-
GlycoFineChem. (n.d.). Fmoc-L-Ser(β-D-GalNAc(Ac)3)-OH. [Link]
-
ResearchGate. (2025). Methods for Removing the Fmoc Group. [Link]
-
Nature. (2023). Quantification of glycosylated acute-phase proteins via NMR spectroscopy. [Link]
-
PubMed. (n.d.). Mapping sites of O-GlcNAc modification using affinity tags for serine and threonine post-translational modifications. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
The Royal Society. (2024). The post-translational modification O-GlcNAc is a sensor and regulator of metabolism. [Link]
-
NIH. (n.d.). Analysis of Protein O-GlcNAcylation by Mass Spectrometry. [Link]
-
ACS Publications. (2023). Primary Structure of Glycans by NMR Spectroscopy. [Link]
-
ACS Publications. (2014). Changes in Metabolic Chemical Reporter Structure Yield a Selective Probe of O-GlcNAc Modification. [Link]
-
MDPI. (n.d.). Glycosylation States on Intact Proteins Determined by NMR Spectroscopy. [Link]
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
Digital CSIC. (n.d.). Supporting Information. [Link]
-
Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]
-
Frontiers. (2021). Mass Spectrometry for O-GlcNAcylation. [Link]
-
TSI Journals. (n.d.). Trace level determination of D-serine in lacosamide drug substance by pre-column derivatization RP-HPLC method and conformation. [Link]
-
PubMed. (n.d.). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Analysis of proteinogenic amino acid and starch labeling by 2D NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digital.csic.es [digital.csic.es]
- 8. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
A Scientist's Guide to Glycopeptide Synthesis: Fmoc-L-Ser(GlcNAc) vs. Fmoc-L-Thr(GlcNAc)
For researchers, scientists, and drug development professionals venturing into the intricate world of glycopeptides, the synthesis of these complex molecules presents unique challenges and choices. Among the most critical decisions is the selection of the appropriate glycosylated amino acid building block. This guide provides an in-depth, objective comparison of two of the most common building blocks for O-GlcNAcylation studies: Fmoc-L-Ser(GlcNAc) and Fmoc-L-Thr(GlcNAc). We will delve into their performance in solid-phase peptide synthesis (SPPS), supported by experimental insights, to empower you to make informed decisions for your research.
O-GlcNAcylation, the addition of a single N-acetylglucosamine (GlcNAc) sugar to serine (Ser) or threonine (Thr) residues, is a dynamic post-translational modification that plays a crucial role in a myriad of cellular processes.[1][2] The ability to chemically synthesize O-GlcNAcylated peptides is paramount for investigating the specific functional roles of this modification.[1][3] The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the predominant method for SPPS due to its mild deprotection conditions and high coupling efficiencies, typically exceeding 99% for standard amino acids.[][5]
Structural and Conformational Divergence: The Impact of a Methyl Group
The fundamental difference between serine and threonine lies in the presence of a methyl group on the β-carbon of threonine. This seemingly minor structural variation has profound implications for the conformational landscape of the resulting glycopeptide.
The additional methyl group in threonine introduces steric constraints that can influence the orientation of the GlcNAc moiety and the local peptide backbone conformation.[6] Studies have shown that phosphothreonine, a modification analogous to glycosylation in terms of its location, induces greater structural adjustments in model peptides compared to phosphoserine.[6] This suggests that the choice between Fmoc-L-Ser(GlcNAc) and Fmoc-L-Thr(GlcNAc) is not merely a substitution but a decision that can dictate the ultimate three-dimensional structure and, consequently, the biological activity of the synthetic glycopeptide. For instance, in a study of tandem repeat peptides, the threonine-linked glycopeptide exhibited significantly stronger binding to an antibody compared to its serine-linked counterpart, a difference attributed to distinct conformational preferences around the glycosidic linkage.[6]
Caption: Structural difference between Fmoc-L-Ser(GlcNAc) and Fmoc-L-Thr(GlcNAc).
Performance in Solid-Phase Peptide Synthesis: A Head-to-Head Comparison
The success of glycopeptide synthesis hinges on the efficient incorporation of the glycosylated amino acid building blocks. Here, we compare the performance of Fmoc-L-Ser(GlcNAc) and Fmoc-L-Thr(GlcNAc) based on key synthesis parameters.
| Parameter | Fmoc-L-Ser(GlcNAc) | Fmoc-L-Thr(GlcNAc) | Key Considerations |
| Coupling Efficiency | Generally high, approaching that of non-glycosylated amino acids under optimized conditions. | Can be slightly lower due to steric hindrance from the β-methyl group. May require longer coupling times or double coupling. | The choice of coupling reagent is critical. Modern, highly efficient reagents like HATU or HBTU are recommended.[][8] |
| Steric Hindrance | Lower steric bulk around the β-carbon facilitates easier access for the incoming activated amino acid. | The additional methyl group increases steric hindrance, potentially slowing down the coupling reaction.[9] | For sterically demanding sequences, using Fmoc-L-Ser(GlcNAc) may be advantageous to avoid incomplete couplings. |
| Solubility | Generally good solubility in common SPPS solvents like DMF and NMP.[] | Solubility is also generally good, but can be slightly lower than the serine counterpart in some cases. | Poor solubility of either building block can lead to aggregation and incomplete reactions. Ensuring complete dissolution before coupling is crucial.[10] |
| Risk of Side Reactions | Lower propensity for side reactions related to steric hindrance. | The bulkier nature might increase the likelihood of side reactions if coupling is incomplete and side chains are not adequately protected. | Proper side-chain protection of all amino acids in the sequence is essential to minimize side reactions.[11][12] |
Experimental Protocols: Best Practices for Incorporation
The successful incorporation of both Fmoc-L-Ser(GlcNAc) and Fmoc-L-Thr(GlcNAc) relies on a robust SPPS protocol. While standard Fmoc chemistry protocols are a good starting point, certain modifications are often necessary to accommodate the bulk of the glycosylated residue.
General Protocol for Manual SPPS
This protocol outlines the key steps for incorporating a glycosylated amino acid into a peptide chain on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide) in N,N-dimethylformamide (DMF) for at least 30 minutes.[8]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, repeat once. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU; 3-5 equivalents) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIEA) (6-10 equivalents).
-
Add the activation mixture to the resin and allow it to react for 1-4 hours. For Fmoc-L-Thr(GlcNAc) or other challenging couplings, a longer reaction time or a second coupling may be necessary.[13]
-
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to ensure complete coupling. If the test is positive (indicating free amines), repeat the coupling step.
-
Repeat: Continue with the deprotection and coupling cycles for the subsequent amino acids in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, cleave the glycopeptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[14]
Caption: Workflow for incorporating Fmoc-glycosylated amino acids in SPPS.
Choosing the Right Building Block: A Decision Framework
The choice between Fmoc-L-Ser(GlcNAc) and Fmoc-L-Thr(GlcNAc) should be guided by the specific goals of your research.
Caption: Decision tree for selecting a glycosylated amino acid building block.
Conclusion and Future Perspectives
Both Fmoc-L-Ser(GlcNAc) and Fmoc-L-Thr(GlcNAc) are indispensable tools for the chemical synthesis of O-GlcNAcylated peptides. While Fmoc-L-Ser(GlcNAc) may offer advantages in terms of coupling efficiency for particularly challenging sequences due to its lower steric hindrance, Fmoc-L-Thr(GlcNAc) is essential for accurately mimicking native glycosylation sites on threonine and for studying the specific conformational effects imparted by the β-methyl group.
The future of glycopeptide synthesis will likely involve the development of even more efficient coupling reagents and novel protecting group strategies to further streamline the synthesis of these complex biomolecules. As our understanding of the "glycocode" deepens, the demand for synthetic glycopeptides as research tools and potential therapeutics will undoubtedly continue to grow, making the informed selection of building blocks an ever more critical aspect of successful research in this exciting field.
References
-
Crich, D., & Rahaman, M. Y. (2023). The effect of a methyl group on structure and function: Serine vs. threonine glycosylation and phosphorylation. Frontiers in Chemistry, 11, 1125785. [Link]
-
Balana, A. T., Moon, S. P., & Pratt, M. R. (2021). O-GlcNAcylated peptides and proteins for structural and functional studies. Current Opinion in Structural Biology, 68, 84–93. [Link]
-
Balana, A. T., et al. (2021). O-GlcNAcylated peptides and proteins for structural and functional studies. Current Opinion in Structural Biology, 68, 84-93. [Link]
-
Anaspec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Richards, M. R., et al. (2025). Efficient synthesis of O-glycosylated amino acids. Chemical Science. [Link]
-
Levine, P. M., et al. (2016). The Sulfur-Linked Analogue of O-GlcNAc (S-GlcNAc) Is an Enzymatically Stable and Reasonable Structural Surrogate for O-GlcNAc at the Peptide and Protein Levels. ACS Chemical Biology, 11(10), 2819-2828. [Link]
-
Ren, C.-T., et al. (2010). A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis. Molecules, 15(5), 3636-3648. [Link]
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. [Link]
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. [Link]
-
Miranda, L. P., & Alewood, P. F. (2000). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. In Peptide Science (Vol. 5, pp. 19-38). [Link]
-
DiVA. (2025). Synthesis of α-GlcNAc-Ser and Thr building blocks for MUC1-type glycopeptides. Retrieved from [Link]
-
Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
ResearchGate. (2025). COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS. Retrieved from [Link]
-
Thompson, R. E., et al. (2012). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Organic letters, 14(17), 4458–4461. [Link]
-
Albericio, F., & Kruger, H. G. (Eds.). (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. MDPI. [Link]
-
ResearchGate. (n.d.). Dependence of stepwise SPPS yield on coupling efficiency (A) and number.... Retrieved from [Link]
-
Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]
-
Richards, M. R., et al. (2025). Efficient synthesis of O-glycosylated amino acids. Chemical Science. [Link]
-
Varki, A., et al. (Eds.). (2022). Essentials of Glycobiology (4th ed.). Cold Spring Harbor Laboratory Press. [Link]
-
Ly, D. H., et al. (2002). Effect of Steric Constraint at the γ-Backbone Position on the Conformations and Hybridization Properties of PNAs. Journal of the American Chemical Society, 124(10), 2190–2191. [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Thompson, R. E., et al. (2012). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. Organic letters, 14(17), 4458–4461. [Link]
-
de la Fuente, A., & van Kasteren, S. I. (2020). Synthesis of glycopeptides and glycopeptide conjugates. RSC Chemical Biology, 1(4), 268-289. [Link]
-
ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link]
-
Kumar, S., et al. (2007). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. Journal of Peptide Science, 13(8), 541-547. [Link]
Sources
- 1. O-GlcNAcylated peptides and proteins for structural and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The O-GlcNAc Modification - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. O-GlcNAcylated peptides and proteins for structural and functional studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
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A Comparative Guide to Protecting Groups for O-linked GlcNAc Solid-Phase Peptide Synthesis
Introduction: The Challenge and Importance of Synthesizing O-GlcNAcylated Peptides
O-linked β-N-acetylglucosamine (O-GlcNAc) is a dynamic and ubiquitous post-translational modification found on serine and threonine residues of nuclear and cytoplasmic proteins.[1] This seemingly simple monosaccharide addition plays a crucial regulatory role in a vast array of cellular processes, including signal transduction, transcription, and protein stability, often in a complex interplay with phosphorylation.[1] To unravel the precise functions of O-GlcNAcylation at specific sites, researchers require access to homogeneously glycosylated peptides and proteins, which are challenging to obtain from natural sources.
Solid-phase peptide synthesis (SPPS) has emerged as the method of choice for the chemical synthesis of O-GlcNAcylated peptides, offering precise control over the modification site.[2] A key element in this endeavor is the selection of appropriate protecting groups for the hydroxyl groups of the GlcNAc moiety. These protecting groups must be stable throughout the iterative steps of peptide chain elongation yet be readily removable at the final cleavage stage without compromising the integrity of the glycopeptide. This guide provides an in-depth comparison of the most common protecting group strategies for O-linked GlcNAc SPPS, offering experimental insights to aid researchers in making informed decisions for their synthetic challenges.
The Workhorse: Peracetylated O-GlcNAc Protecting Groups
The most established and widely used strategy for O-GlcNAc SPPS involves the use of peracetylated GlcNAc-modified serine or threonine building blocks, such as Fmoc-Ser(β-D-GlcNAc(Ac)3)-OH and Fmoc-Thr(β-D-GlcNAc(Ac)3)-OH.[2] In this approach, the hydroxyl groups at the 3, 4, and 6 positions of the GlcNAc sugar are protected as acetyl esters.
Mechanism and Workflow
The synthesis proceeds via standard Fmoc-SPPS protocols. The peracetylated glycosylated amino acid is coupled to the growing peptide chain using common coupling reagents. The acetyl protecting groups are stable to the basic conditions (typically 20% piperidine in DMF) used for the removal of the temporary Fmoc protecting group at the N-terminus of the peptide.[3]
Following the completion of peptide assembly, the peptide is cleaved from the solid support, and the acid-labile side-chain protecting groups are removed using a trifluoroacetic acid (TFA)-based cleavage cocktail.[4] The acetyl groups on the GlcNAc moiety, however, are stable to these acidic conditions. Consequently, a separate, subsequent deprotection step is required to remove the acetyl groups, typically achieved by treatment with a basic solution such as hydrazine or sodium methoxide in methanol.
A Streamlined Alternative: Acid-Labile Silyl Ether Protecting Groups
To overcome the limitations of the two-step deprotection process associated with peracetylated sugars, an alternative strategy employing acid-labile silyl ether protecting groups has been developed.[5][6] This approach utilizes building blocks such as Fmoc-L-Ser(β-O-GlcNAc(TBDMS)3)-OH, where the hydroxyl groups of the GlcNAc moiety are protected with tert-butyldimethylsilyl (TBDMS) ethers.
Mechanism and Workflow
The key advantage of the silyl ether strategy lies in its orthogonality and the simplification of the final deprotection step. The TBDMS ethers are stable to the basic conditions of Fmoc deprotection but are labile to the strong acidic conditions of the final TFA cleavage.[5][7] This allows for a one-pot deprotection, where the silyl groups are removed simultaneously with the cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups.[5][6] This streamlined workflow reduces the number of synthetic and purification steps, potentially leading to higher overall yields and minimizing the risk of side reactions associated with the additional basic deprotection step.
Performance Comparison: Peracetyl vs. Silyl Ether Protecting Groups
The choice between peracetyl and silyl ether protecting groups involves a trade-off between established reliability and streamlined efficiency. The following table summarizes the key performance characteristics based on available literature.
| Feature | Peracetyl Protecting Groups | Silyl Ether (TBDMS) Protecting Groups |
| Building Blocks | Fmoc-Ser/Thr(β-D-GlcNAc(Ac)3)-OH | Fmoc-L-Ser(β-O-GlcNAc(TBDMS)3)-OH |
| Deprotection | Two-step: 1. TFA cleavage; 2. Basic deacetylation (e.g., hydrazine, NaOMe) | One-pot: Simultaneous cleavage and deprotection with TFA[5][6] |
| Potential Side Reactions | β-elimination and aspartimide formation during basic deacetylation[7] | Potential for epimerization during coupling[1] |
| Coupling Efficiency | Generally high, but can be sequence-dependent.[1] | Can be challenging due to steric hindrance; requires optimized coupling reagents like HATU.[5] |
| Epimerization | A significant concern, with some coupling conditions leading to high levels of the unnatural epimer.[1][6] | Acknowledged to occur to "a certain degree," but quantitative comparisons are limited.[5] |
| Overall Workflow | More steps, potentially lower overall yield. | Fewer steps, streamlined process.[5][6] |
| Commercial Availability | Widely available from multiple suppliers. | More specialized, may require in-house synthesis. |
Experimental Protocols
Protocol 1: Synthesis of an O-GlcNAcylated Peptide using a Peracetylated Building Block
This protocol is a representative example for the manual synthesis of a model O-GlcNAcylated peptide using Fmoc-Ser(β-D-GlcNAc(Ac)3)-OH.
1. Resin Preparation and Swelling:
-
Start with a Rink Amide resin (0.1 mmol scale).
-
Swell the resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 3 minutes.
-
Drain and repeat the piperidine treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).
3. Amino Acid Coupling (for non-glycosylated residues):
-
In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol), HBTU (0.39 mmol), and HOBt (0.4 mmol) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin as described in step 2.
4. Coupling of Fmoc-Ser(β-D-GlcNAc(Ac)3)-OH:
-
Dissolve Fmoc-Ser(β-D-GlcNAc(Ac)3)-OH (0.3 mmol), HATU (0.29 mmol), and HOAt (0.3 mmol) in DMF.
-
Add DIPEA (0.6 mmol) and pre-activate for 5 minutes.
-
Add the activated glycosylated amino acid solution to the resin and agitate for 4-6 hours. Due to potential steric hindrance, longer coupling times and stronger activation are often necessary.[4]
-
Monitor the coupling reaction carefully. If incomplete, a second coupling may be required.
-
Wash the resin as described in step 2.
5. Peptide Chain Elongation:
-
Repeat steps 2 and 3 for the remaining amino acids in the sequence.
6. Final Fmoc Deprotection:
-
Perform the final Fmoc removal as described in step 2.
-
Wash the resin with DMF, DCM, and methanol, and dry under vacuum.
7. Cleavage from Resin and Side-Chain Deprotection:
-
Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).[8]
-
Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude acetylated glycopeptide.
8. Deacetylation of the GlcNAc Moiety:
-
Dissolve the crude peptide in a solution of 0.1 M sodium methoxide in methanol.
-
Stir the reaction for 30-60 minutes at room temperature, monitoring by HPLC.
-
Neutralize the reaction with acetic acid.
-
Remove the solvent under reduced pressure.
9. Purification:
-
Purify the crude glycopeptide by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
Protocol 2: Synthesis of an O-GlcNAcylated Peptide using a Silyl Ether-Protected Building Block
This protocol is a representative example based on the literature for the synthesis of an O-GlcNAcylated peptide using Fmoc-L-Ser(β-O-GlcNAc(TBDMS)3)-OH.[9]
1. Resin Preparation and Swelling:
-
As described in Protocol 1, step 1.
2. Fmoc Deprotection:
-
As described in Protocol 1, step 2.
3. Amino Acid Coupling (for non-glycosylated residues):
-
As described in Protocol 1, step 3.
4. Coupling of Fmoc-L-Ser(β-O-GlcNAc(TBDMS)3)-OH:
-
Dissolve Fmoc-L-Ser(β-O-GlcNAc(TBDMS)3)-OH (0.3 mmol) and HATU (0.29 mmol) in DMF.
-
Add DIPEA (0.6 mmol) and pre-activate for 5 minutes.
-
Add the activated glycosylated amino acid solution to the resin and agitate for 4-6 hours. HATU is recommended for efficient coupling of this sterically demanding building block.[5][10]
-
Monitor the coupling reaction and wash the resin as described in Protocol 1, step 4.
5. Peptide Chain Elongation:
-
Repeat steps 2 and 3 for the remaining amino acids.
6. Final Fmoc Deprotection:
-
As described in Protocol 1, step 6.
7. One-Pot Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature. The TBDMS ethers will be cleaved concurrently with the peptide from the resin and other side-chain protecting groups.[5]
-
Filter the resin and collect the filtrate.
-
Precipitate, wash, and dry the crude glycopeptide as described in Protocol 1, step 7.
8. Purification:
-
Purify the crude glycopeptide by reverse-phase HPLC.
-
Lyophilize the pure fractions.
Visualization of Workflows
Caption: Workflow for O-GlcNAc peptide synthesis using the peracetylated protecting group strategy.
Caption: Workflow for O-GlcNAc peptide synthesis using the silyl ether protecting group strategy.
Conclusion and Future Perspectives
The choice of protecting group strategy for O-GlcNAc SPPS is a critical decision that impacts the overall efficiency and success of the synthesis. The traditional peracetylated approach is well-established and benefits from the wide commercial availability of building blocks. However, the required two-step deprotection process can be cumbersome and introduce side reactions.
The newer silyl ether-based strategy offers a more elegant and streamlined one-pot deprotection workflow, which is highly advantageous. While the issue of epimerization needs careful consideration and optimization of coupling conditions for both methods, the silyl ether approach holds significant promise for simplifying the synthesis of O-GlcNAcylated peptides.
As the field of glycoscience continues to advance, the development of new orthogonal protecting groups and more efficient coupling strategies will be paramount. Future research will likely focus on minimizing epimerization, improving the synthesis and availability of novel building blocks, and expanding the toolbox for the creation of increasingly complex glycopeptides and glycoproteins to further our understanding of the vital roles of O-GlcNAcylation in biology and disease.
References
-
Zhang, Y., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 134(32), 13212–13222. Available at: [Link]
-
Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409. Available at: [Link]
- Seeberger, P. H. (Ed.). (2017).
-
Ismail, M., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 1-13. Available at: [Link]
-
Yan, B., Li, W., & Hackenberger, C. P. R. (2021). A silyl ether-protected building block for O-GlcNAcylated peptide synthesis to enable one-pot acidic deprotection. Organic & Biomolecular Chemistry, 19(36), 8014-8017. Available at: [Link]
-
Yan, B., Li, W., & Hackenberger, C. P. R. (2021). Supplementary Information: A silyl ether-protected building block for O-GlcNAcylated peptide synthesis to enable one-pot acidic deprotection. Royal Society of Chemistry. Available at: [Link]
-
Subiros-Funosas, R., et al. (2013). Epimerisation in Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 19, 149-164. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
DiVA. (2022). Synthesis of α-GlcNAc-Ser and Thr building blocks for MUC1-type glycopeptides. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Nagy, L., et al. (2023). Acetyl group for proper protection of β-sugar-amino acids used in SPPS. Amino Acids, 55(6), 765-773. Available at: [Link]
-
Albericio, F., et al. (2011). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Organic & Biomolecular Chemistry, 9(7), 2325-2332. Available at: [Link]
-
Nishimura, S. I., et al. (2011). A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group. Molecules, 16(12), 10173-10186. Available at: [Link]
-
Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Available at: [Link]
-
Nagy, L., et al. (2023). Acetyl group for proper protection of β-sugar-amino acids used in SPPS. Amino Acids, 55(6), 765-773. Available at: [Link]
-
Unverzagt, C., et al. (2001). Yields of the peptide coupling reactions and comparison of HBTU and HATU. Journal of Peptide Research, 58(4), 309-317. Available at: [Link]
-
Hart, G. W., et al. (2011). Chemical Approaches to Study O-GlcNAcylation. Chemical Society Reviews, 40(8), 4245-4261. Available at: [Link]
-
Albericio, F., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 23(6), 1435. Available at: [Link]
-
Ready, J. M. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. Available at: [Link]
-
Nagy, L., et al. (2023). Acetyl group for proper protection of β-sugar-amino acids used in SPPS. Amino Acids, 55(6), 765-773. Available at: [Link]
-
Taylor, M. S., & Jacobsen, E. N. (2006). Synthesis of β-C-GlcNAc Ser from β-C-Glc Ser. Organic Letters, 8(13), 2811-2814. Available at: [Link]
-
Chen, J., et al. (2016). Glycosylation, an effective synthetic strategy to improve the bioavailability of therapeutic peptides. Amino Acids, 48(1), 55-66. Available at: [Link]
-
Loffet, A., et al. (1998). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Tetrahedron Letters, 39(39), 7011-7014. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). General methods. Retrieved from [Link]
-
Iris Biotech GmbH. (n.d.). HATU: The Premier Peptide Coupling Reagent for Efficient Amide Bond Formation. Retrieved from [Link]
-
Collins, J. M., & Glorius, F. (2019). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv. Available at: [Link]
-
Iris Biotech GmbH. (n.d.). HATU: The Premier Peptide Coupling Reagent for Efficient Amide Bond Formation. Retrieved from [Link]
-
A. E. T. (2012). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. Journal of Peptide Science, 18(12), 753-759. Available at: [Link]
-
Aapptec. (n.d.). Fmoc-Ser(tBu)-OH. Retrieved from [Link]
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- 2. Efficient synthesis of O-glycosylated amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetyl group for proper protection of β-sugar-amino acids used in SPPS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. umu.diva-portal.org [umu.diva-portal.org]
- 5. A silyl ether-protected building block for O-GlcNAcylated peptide synthesis to enable one-pot acidic deprotection - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
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- 10. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to the Purity Analysis of Fmoc-L-Ser(tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of solid-phase peptide synthesis (SPPS), the quality of the final peptide is inextricably linked to the purity of its constituent building blocks. Fmoc-L-Ser(tBu)-OH, a cornerstone for incorporating serine residues, is no exception. Even seemingly insignificant impurities in this raw material can lead to a cascade of undesirable side reactions, culminating in challenging purification processes and compromised peptide integrity. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of Fmoc-L-Ser(tBu)-OH, offering field-proven insights and detailed experimental protocols to empower researchers in making informed decisions for their critical work.
The Criticality of Purity in Fmoc-L-Ser(tBu)-OH for Peptide Synthesis
The use of high-purity Fmoc-L-Ser(tBu)-OH is paramount for successful peptide synthesis. Impurities can lead to a variety of issues, including:
-
Deletion Sequences: Resulting from the failure of a coupling reaction, often due to the presence of reactive impurities that "cap" the growing peptide chain.
-
Insertion Sequences: Caused by the presence of dipeptide impurities in the Fmoc-amino acid starting material.[1]
-
Truncated Peptides: Arising from chain termination caused by impurities like residual acetic acid.[2]
-
Diastereomeric Impurities: The presence of the D-enantiomer of Fmoc-L-Ser(tBu)-OH can lead to peptides with altered three-dimensional structures and biological activities.[3]
Therefore, a multi-faceted analytical approach is not just recommended; it is essential for ensuring the quality and consistency of this critical raw material.
A Comparative Overview of Analytical Techniques
The purity of Fmoc-L-Ser(tBu)-OH is typically assessed using a combination of chromatographic and spectroscopic techniques. Each method offers unique advantages in detecting specific types of impurities.
| Analytical Technique | Principle | Primary Impurities Detected | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Process-related impurities (e.g., dipeptides, other Fmoc-amino acids), degradation products. | High resolution, quantitative accuracy, well-established methods. | May not resolve all co-eluting impurities, limited structural information. |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Enantioselective interaction with a chiral stationary phase. | Enantiomeric (D-isomer) impurity. | The gold standard for quantifying enantiomeric purity.[4] | Requires specialized columns and method development. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Measurement of the NMR signal intensity of an analyte relative to a certified internal standard. | Overall purity, quantification of major components and some impurities. | High precision and accuracy, provides structural information, primary analytical method.[5] | Lower sensitivity compared to HPLC, potential for signal overlap.[2] |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation by HPLC followed by mass-to-charge ratio analysis and fragmentation. | Identification and characterization of unknown impurities, confirmation of known impurities. | High sensitivity and specificity, provides molecular weight and structural information.[6] | Quantification can be more complex than HPLC-UV, matrix effects can influence ionization. |
In-Depth Analysis and Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Related Substances
HPLC is the workhorse for quantifying the purity of Fmoc-L-Ser(tBu)-OH and detecting process-related impurities. A well-developed HPLC method should be able to separate the main component from potential impurities such as Fmoc-dipeptides and other Fmoc-amino acids.
-
Reversed-Phase C18 Column: The hydrophobic nature of the Fmoc group makes reversed-phase chromatography with a C18 stationary phase an ideal choice for retaining and separating Fmoc-L-Ser(tBu)-OH from more polar or less retained impurities.
-
Mobile Phase Gradient: A gradient elution, typically with acetonitrile and water containing an ion-pairing agent like trifluoroacetic acid (TFA), is employed to ensure adequate separation of a wide range of potential impurities with varying polarities. TFA sharpens peaks and improves resolution by forming ion pairs with the analyte and any basic impurities.
-
UV Detection at 265 nm: The fluorenyl group of the Fmoc protecting group exhibits a strong UV absorbance, making UV detection a sensitive and reliable method for quantification. The maximum absorbance is often found around 265 nm.
Objective: To determine the purity of Fmoc-L-Ser(tBu)-OH and quantify related substances.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV detector.
Materials:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Sample Diluent: Acetonitrile/Water (1:1, v/v).
-
Sample Preparation: Accurately weigh and dissolve the Fmoc-L-Ser(tBu)-OH sample in the diluent to a final concentration of approximately 1 mg/mL.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 265 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0 50 25 90 30 90 31 50 | 40 | 50 |
System Suitability:
-
Inject a standard solution of Fmoc-L-Ser(tBu)-OH six times. The relative standard deviation (RSD) of the peak area should be not more than 2.0%.
-
The tailing factor for the Fmoc-L-Ser(tBu)-OH peak should be not more than 2.0.
Calculation:
-
Calculate the percentage of each impurity by the area normalization method.
Chiral HPLC for Enantiomeric Purity
The presence of the D-enantiomer is a critical quality attribute. Chiral HPLC is the definitive technique for separating and quantifying the L- and D-enantiomers of Fmoc-Ser(tBu)-OH.
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for the enantioseparation of Fmoc-amino acids.[4] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector.
-
Mobile Phase: A normal-phase or polar organic mobile phase, often a mixture of hexane and a polar alcohol like isopropanol with a small amount of an acidic modifier, is typically used to achieve optimal enantioselectivity on polysaccharide-based CSPs.
Objective: To determine the enantiomeric purity of Fmoc-L-Ser(tBu)-OH.
Instrumentation:
-
HPLC system with an isocratic pump, autosampler, and UV detector.
Materials:
-
Column: Chiral stationary phase, e.g., CHIRALPAK® IC or a similar polysaccharide-based column.
-
Mobile Phase: Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 80:20:0.1, v/v/v). The exact ratio may require optimization.
-
Sample Diluent: Mobile phase.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 265 nm.
System Suitability:
-
Inject a racemic mixture of Fmoc-DL-Ser(tBu)-OH to confirm the resolution between the two enantiomer peaks. The resolution should be not less than 1.5.
Calculation:
-
Calculate the percentage of the D-enantiomer relative to the total area of both enantiomer peaks.
Quantitative NMR (qNMR) for Absolute Purity
qNMR is a powerful primary method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[5] It relies on comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and concentration.
-
Internal Standard: An ideal internal standard should have a simple NMR spectrum with signals that do not overlap with the analyte's signals, be chemically stable, non-volatile, and have a known high purity. Maleic acid or dimethyl sulfone are common choices.
-
Deuterated Solvent: A deuterated solvent, such as DMSO-d6 or CDCl3, is used to dissolve the sample and the internal standard. The choice of solvent depends on the solubility of both the analyte and the internal standard.
-
Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of the protons being quantified) is crucial to ensure complete relaxation of the protons between scans, which is essential for accurate integration.
Objective: To determine the absolute purity of Fmoc-L-Ser(tBu)-OH.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
Materials:
-
Certified internal standard (e.g., maleic acid).
-
Deuterated solvent (e.g., DMSO-d6).
-
High-precision analytical balance.
Sample Preparation:
-
Accurately weigh about 10-20 mg of Fmoc-L-Ser(tBu)-OH into a vial.
-
Accurately weigh about 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30-60 seconds (to be determined experimentally).
-
Number of Scans: 8 or 16.
Data Processing and Calculation:
-
Integrate a well-resolved signal from Fmoc-L-Ser(tBu)-OH (e.g., the t-butyl protons) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Identification
LC-MS/MS is an indispensable tool for the structural elucidation of unknown impurities and for confirming the identity of known impurities.
-
Ionization Source: Electrospray ionization (ESI) is well-suited for polar molecules like Fmoc-amino acids and their derivatives.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred to obtain accurate mass measurements, which can aid in determining the elemental composition of impurities.[7]
-
MS/MS Fragmentation: Collision-induced dissociation (CID) is used to fragment the parent ion of an impurity. The resulting fragmentation pattern provides valuable structural information for identification.
Objective: To identify and characterize impurities in Fmoc-L-Ser(tBu)-OH.
-
LC Separation: Utilize an HPLC method similar to the one described for purity analysis, but with a mobile phase that is MS-compatible (e.g., using formic acid instead of TFA).
-
MS Analysis: Acquire full scan MS data to detect all ionizable species.
-
MS/MS Analysis: Perform data-dependent acquisition (DDA) or targeted MS/MS experiments on the detected impurity ions to obtain fragmentation spectra.
-
Data Interpretation: Analyze the accurate mass and fragmentation data to propose structures for the impurities. Compare the fragmentation pattern with that of the parent compound and known impurity standards if available.
Visualizing the Purity Analysis Workflow and Impurity Formation
A systematic workflow is crucial for the comprehensive purity analysis of Fmoc-L-Ser(tBu)-OH.
Caption: Formation pathways of common impurities in Fmoc-L-Ser(tBu)-OH synthesis.
Conclusion: An Integrated Approach to Purity Assurance
No single analytical technique can provide a complete picture of the purity of Fmoc-L-Ser(tBu)-OH. A robust quality control strategy relies on the intelligent application of orthogonal methods. HPLC and chiral HPLC are essential for routine quantification of overall purity and enantiomeric excess. qNMR serves as a powerful tool for absolute purity determination and structural confirmation, while LC-MS/MS is indispensable for identifying and characterizing unknown impurities. By understanding the strengths and limitations of each technique and implementing the detailed protocols provided, researchers and drug development professionals can ensure the quality of their Fmoc-L-Ser(tBu)-OH, leading to more reliable and reproducible peptide synthesis outcomes.
References
-
Phenomenex, Inc. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Technical Note TN-1148. [Link]
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Rao, K. S., et al. (2021). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances, 11(34), 20845-20857. [Link]
-
Gáspár, A., et al. (2009). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Journal of AOAC International, 92(3), 834-845. [Link]
- Google Patents. (2014). CN104163848A - Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH.
-
Agilent Technologies. (2017). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Application Note. [Link]
- European Pharmacopoeia. (2024).
- Lifferth, A., et al. (2002). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Journal of Peptide Research, 60(5), 256-263.
- Michałowski, J., et al. (2011). Validation of an HPLC method for the determination of amino acids in feed. Journal of the Serbian Chemical Society, 76(7), 955-965.
- Erdélyi, M., & Gogoll, A. (2004). The LC-MS chromatogram of Fmoc-Ala-Ile-NH2 prepared by PyBOP mediated couplings at 110 °C. Tetrahedron Letters, 45(47), 8671-8674.
-
Molnár-Perl, I. (2001). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. Journal of Chromatography B: Biomedical Sciences and Applications, 764(1-2), 1-36. [Link]
-
Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling. Application Note. [Link]
-
Klein, B. A., et al. (2021). Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. ERA: Education & Research Archive. [Link]
-
Phenomenex, Inc. (n.d.). APPLICATIONS. [Link]
- Pauli, G. F., et al. (2014). Quantitative 1H NMR spectroscopy.
-
Atherton, E., & Sheppard, R. C. (1989). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. [Link]
-
Liu, Y., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules, 28(8), 3465. [Link]
- European Pharmacopoeia. (2005). 2.2.56. AMINO ACID ANALYSIS. Ph. Eur. 5.0.
-
Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Albericio, F., & Carpino, L. A. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Green Chemistry, 22(1), 23-41. [Link]
- European Pharmacopoeia. (2022). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph.
- The Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz. Supplementary Material (ESI)
-
Götze, S., et al. (2024). Predictive Methodology for Selecting the “Fit-for-Purpose” LC-HRMS Method for Quality Assessment in Peptide Synthesis. Analytical Chemistry, 96(1), 356-364. [Link]
- University of Oxford. (2017).
- Merck Millipore. (n.d.).
- European Medicines Agency. (2004). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph.
- Sigma-Aldrich. (n.d.).
-
NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(21), 9220-9231. [Link]
- Purdue University. (n.d.). Live qualification/validation of purity methods for protein products.
- Sreenivas, R., et al. (2018). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 11(7), 2845-2849.
- AMSbiopharma. (2025).
Sources
- 1. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. phenomenex.com [phenomenex.com]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH
Foundational Understanding: The Nature of the Compound
Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH (CAS Number: 160067-63-0) is a complex, protected amino acid derivative critical for the synthesis of glycopeptides.[1][2][3] Its structure combines a serine backbone, a fluorenylmethyloxycarbonyl (Fmoc) protecting group, and an acetylated N-acetylglucosamine (GlcNAc) moiety.[4][5] Understanding these components is key to a proper hazard assessment.
-
Fmoc Group: A large, aromatic, non-polar group.
-
Serine: A naturally occurring amino acid.
-
Acetylated GlcNAc: A protected sugar molecule.
While the individual components are common in biochemical research, the combined molecule's specific toxicological and ecotoxicological data are not extensively published. Product information from suppliers classifies it as a "Combustible Solid" and recommends storage at -20°C.[1][6] Given the lack of comprehensive hazard data, a precautionary approach is mandated. All waste containing this compound must be treated as hazardous chemical waste unless confirmed otherwise by your institution's safety office.[7]
Key Compound Data Summary
| Property | Value | Source |
| CAS Number | 160067-63-0 | [1][3] |
| Molecular Formula | C₃₂H₃₆N₂O₁₃ | [1][2] |
| Molecular Weight | 656.63 g/mol | [1][2] |
| Appearance | White to off-white powder/solid | [1] |
| Storage Class | 11 - Combustible Solids | [1][6] |
| Known Hazards | Combustible solid. Full toxicological profile not established. | [1][6][8] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH is not merely a final step but an integrated process that begins the moment the material is designated as waste. This workflow ensures safety, compliance, and environmental stewardship.
Diagram: Disposal Decision Pathway
Caption: Workflow for the safe disposal of Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH.
Detailed Procedural Steps
Part 1: Immediate Handling and Containment
Objective: To safely collect and label the waste at its point of generation.
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles. This is a universal precaution for handling any laboratory chemical.[9]
-
Waste Container Selection:
-
Solid Waste: Collect unused or expired Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH powder, along with any contaminated items (e.g., weigh boats, contaminated gloves, absorbent pads from a spill), in a designated hazardous solid waste container.
-
Container Integrity: The container must be made of a material compatible with the chemical, be in good condition, and have a secure, tight-fitting lid.[7][10] The original product container is often an excellent choice for unused material.[7]
-
-
Labeling: Immediately label the waste container. This is a critical compliance step. The label, often provided by your institution's Environmental Health & Safety (EHS) department, must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH .
-
The CAS Number: 160067-63-0 .
-
The date when waste was first added to the container (accumulation start date).
-
An indication of the hazards (e.g., "Combustible Solid").
-
Part 2: Storage and Segregation
Objective: To store the contained waste safely pending professional disposal.
-
Segregation by Hazard Class: Store the waste container in a designated satellite accumulation area within your laboratory. The key principle here is segregation. Because this material is a combustible solid, it must be stored separately from:
-
Strong oxidizing agents
-
Strong acids and bases
-
Flammable liquids
-
Incompatible chemical waste streams[11]
-
Causality: Storing combustible materials away from oxidizers or ignition sources is a fundamental safety practice to prevent fire or unwanted chemical reactions.
-
-
Storage Limits and Conditions:
-
Keep the container closed at all times except when adding waste.[7] Evaporation is not an acceptable method of disposal.[7]
-
Ensure the storage area has secondary containment to control any potential leaks or spills.[11]
-
Be aware of institutional limits on the volume of hazardous waste that can be stored in a lab (e.g., typically no more than 55 gallons).[11]
-
Part 3: Final Disposal
Objective: To ensure the waste is transferred to trained professionals for final, compliant disposal.
-
Arrange for Professional Collection:
-
Contact your institution's EHS or equivalent safety office to schedule a waste pickup.[7]
-
Do not attempt to transport the hazardous waste yourself to a central collection facility.[7]
-
Do not dispose of this chemical down the drain or in the regular trash.[12][13] The complex organic structure is not suitable for sewer disposal, and its uncharacterized toxicological profile prohibits landfilling.[14]
-
-
Final Disposal Method: The EHS-contracted waste hauler will transport the material to a licensed treatment, storage, and disposal facility (TSDF). The most common and appropriate disposal method for this type of combustible organic solid is high-temperature incineration, which ensures complete destruction of the compound.[14]
Spill and Decontamination Procedures
-
Small Spills: For small spills of the powder, carefully sweep or scoop the material up using non-sparking tools. Avoid creating dust.[9] Place the collected material and all cleanup items (gloves, absorbent pads) into your hazardous waste container.
-
Empty Container Decontamination: An empty container that once held Fmoc-L-Ser(|A-D-GlcNAc(Ac)3)-OH must still be managed properly. Consult your EHS office for specific guidance. Generally, containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. Only after proper decontamination and defacing of all labels can the container be discarded or recycled, per institutional policy.[7]
By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that the valuable work conducted in the lab does not come at the expense of personal or environmental well-being.
References
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt (PTB). [Link]
-
Safety Data Sheet: Fmoc-L-Serine-(tBu). Carl ROTH. [Link]
-
Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. MDPI. [Link]
-
Hazardous Waste and Disposal. American Chemical Society. [Link]
-
Removal of variable domain N-linked glycosylation as a means to improve the homogeneity of HIV-1 broadly neutralizing antibodies. National Institutes of Health. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
-
Laboratory Chemical Waste Management. CSIR IIP. [Link]
-
Fmoc-Ser(ß-D-GlcNAc(Ac)3)-OH Product Page. Anaspec. [Link]
-
Amino Acid Recycling. Sustainability Dictionary. [Link]
-
School Chemistry Labs - Waste & Debris Fact Sheets. US EPA. [Link]
-
A Primer On Laboratory Waste Disposal. Hazardous Waste Experts. [Link]
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health and Safety. [Link]
-
Efficient synthesis of O-glycosylated amino acids. Royal Society of Chemistry. [Link]
-
Glycosylation, an effective synthetic strategy to improve the bioavailability of therapeutic peptides. National Institutes of Health. [Link]
Sources
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- 3. Fmoc-Ser(ß-D-GlcNAc(Ac)3)-OH - 100 mg [anaspec.com]
- 4. Fmoc-L-Ser((Ac)3-b-D-GlcNAc)-OH = 95 HPLC 160067-63-0 [sigmaaldrich.com]
- 5. Efficient synthesis of O-glycosylated amino acids - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 6. Fmoc-Ser(Ac3AcNH-b-Glc)-OH Novabiochem 160067-63-0 [sigmaaldrich.com]
- 7. vumc.org [vumc.org]
- 8. 160067-63-0|Fmoc-L-Ser(β-D-GlcNAc(Ac)3)-OH|BLD Pharm [bldpharm.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. ptb.de [ptb.de]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
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- 14. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
